5-Ethylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAMCDOTLOUAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316975 | |
| Record name | 5-Ethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17626-73-2 | |
| Record name | 5-Ethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17626-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethylthiazole: Chemical Properties and Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylthiazole is a heterocyclic organic compound containing a thiazole ring substituted with an ethyl group at the 5-position. Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] This guide provides a comprehensive overview of the chemical properties and spectroscopic data of 5-Ethylthiazole, serving as a critical resource for its identification, characterization, and application in research and development.
Chemical Structure and Properties
The fundamental characteristics of 5-Ethylthiazole are summarized below, providing a foundational understanding of its chemical nature.
Chemical Structure
The structure of 5-Ethylthiazole consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom, with an ethyl group attached to carbon 5.
C1 -- C2 [len=1.5]; C2 -- N [len=1.5]; N -- C3 [len=1.5]; C3 -- S [len=1.5]; S -- C1 [len=1.5]; C1 -- C4 [len=1.5]; C4 -- C5 [len=1.5];
C2 -- H1 [len=1]; C3 -- H2 [len=1]; C4 -- H3 [len=1]; C4 -- H4 [len=1]; C5 -- H5 [len=1]; C5 -- H6 [len=1]; C5 -- H7 [len=1]; }
Physicochemical Properties
A compilation of the key physicochemical properties of 5-Ethylthiazole is presented in the following table. These properties are essential for handling, storage, and application of the compound.
| Property | Value | Source |
| Molecular Formula | C5H7NS | [4][5] |
| Molecular Weight | 113.18 g/mol | [4][5] |
| CAS Number | 17626-73-2 | [4][5] |
| IUPAC Name | 5-ethyl-1,3-thiazole | [4] |
| Appearance | Colorless to pale yellow liquid (estimated) | [6] |
| Boiling Point | 167-168 °C at 750 mmHg | [7] |
| Density | 1.02 g/cm³ (estimated) | [7] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. This section details the characteristic spectroscopic data for 5-Ethylthiazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the local electronic environment of each proton.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | H-2 (thiazole ring) |
| ~7.5 | s | 1H | H-4 (thiazole ring) |
| ~2.8 | q | 2H | -CH₂- (ethyl group) |
| ~1.3 | t | 3H | -CH₃ (ethyl group) |
Note: Predicted values based on typical thiazole derivatives. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
| Chemical Shift (ppm) | Assignment | | --- | --- | --- | | ~150-160 | C-2 (thiazole ring) | | ~140-150 | C-4 (thiazole ring) | | ~120-130 | C-5 (thiazole ring) | | ~20-30 | -CH₂- (ethyl group) | | ~10-15 | -CH₃ (ethyl group) |
Note: Predicted values based on typical thiazole derivatives and general ¹³C NMR chemical shift ranges.[8][9] Actual values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic/heteroaromatic) |
| ~2970-2850 | Strong | C-H stretching (aliphatic) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (thiazole ring)[10][11] |
| ~1465 | Medium | -CH₂- bending |
| ~1380 | Medium | -CH₃ bending |
Note: These are characteristic ranges for the specified functional groups and vibrations.[12][13] The exact peak positions can be influenced by the molecular environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| m/z | Interpretation |
| 113 | Molecular ion (M⁺) |
| 98 | [M - CH₃]⁺ |
| 86 | [M - C₂H₅]⁺ |
Note: Fragmentation patterns are predicted based on the structure of 5-Ethylthiazole. The NIST Chemistry WebBook provides mass spectral data for this compound.[5]
Synthesis of 5-Ethylthiazole
The synthesis of thiazole derivatives can be achieved through various methods. A common approach for the synthesis of 5-substituted thiazoles is the Hantzsch thiazole synthesis or variations thereof. A general synthetic workflow is outlined below.
Representative Synthetic Workflow
Start [label="Starting Materials\n(e.g., Thioamide and α-haloketone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Cyclocondensation\n(Hantzsch Thiazole Synthesis)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Thiazole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography, Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="5-Ethylthiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reaction [label="Reagents, Solvent, Heat"]; Reaction -> Intermediate; Intermediate -> Purification; Purification -> Product; }
Experimental Protocol: Hantzsch-Type Synthesis
This protocol describes a general procedure for the synthesis of a 5-substituted thiazole, which can be adapted for 5-Ethylthiazole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate thioamide (e.g., thioacetamide) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add an equimolar amount of an α-halocarbonyl compound bearing the desired ethyl substituent at the α-position (e.g., 1-bromo-2-butanone).
-
Reaction: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 5-Ethylthiazole.
For more specific and varied synthetic strategies for thiazole derivatives, several resources are available.[14][15][16]
Applications in Research and Drug Development
Thiazole and its derivatives are key structural motifs in numerous pharmaceuticals and biologically active compounds.[2] They exhibit a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: The thiazole ring is a component of several antimicrobial and antifungal agents.[17]
-
Anti-inflammatory Agents: Certain thiazole derivatives have shown potent anti-inflammatory properties.[1]
-
Anticancer Activity: The thiazole scaffold is present in some anticancer drugs and is a subject of ongoing research in oncology.[3]
-
Flavor and Fragrance Industry: Some thiazole derivatives, including those with alkyl substitutions, are used as flavoring agents in the food industry.[6]
The versatile nature of the thiazole ring makes 5-Ethylthiazole a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling 5-Ethylthiazole. It is considered hazardous and can cause skin and eye irritation.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[18][19]
Conclusion
This technical guide has provided a detailed overview of the chemical properties and spectroscopic data of 5-Ethylthiazole. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and utilization of this important heterocyclic compound. The comprehensive data on its physicochemical properties, spectroscopic signatures, synthesis, and potential applications will facilitate its effective use in the advancement of chemical and pharmaceutical research.
References
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PubChem. (n.d.). 5-Ethylthiazole. National Center for Biotechnology Information. Retrieved from [Link][4]
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NIST. (n.d.). 5-Ethylthiazole. NIST Chemistry WebBook. Retrieved from [Link][5]
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The Good Scents Company. (n.d.). 5-ethyl-2-methyl thiazole. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 5-Ethyl-2-methylthiazole (FDB019783). Retrieved from [Link][7]
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Li, G., & Wang, Y. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-50. [Link][2]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link][3]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link][14]
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University of California, Santa Cruz. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link][12]
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Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link][16]
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ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link][11]
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Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link][8]
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El-Sayed, N. N. E., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 26(11), 3195. [Link][1]
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Taurins, A., & Blaga, A. (1957). Thiazoles: III. Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry, 35(4), 351-356. [Link][10]
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A Technical Guide to the Natural Occurrence and Analysis of 5-Ethylthiazole in Food Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-ethylthiazole, a significant sulfur-containing heterocyclic compound that contributes to the desirable aroma profiles of numerous food products. We delve into the natural occurrence of 5-ethylthiazole and its isomers across various food matrices, with a primary focus on thermally processed foods. The guide elucidates the principal formation pathways, primarily the Maillard reaction and thiamine degradation, which are critical to its generation during cooking and processing. Furthermore, we present a detailed examination of the state-of-the-art analytical methodologies employed for the extraction, identification, and quantification of this potent aroma compound. This includes detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The content is designed to serve as an in-depth resource for researchers in food science, flavor chemistry, and professionals in product development, providing the scientific foundation and practical knowledge required to understand and analyze 5-ethylthiazole in complex food systems.
Introduction: The Role of Thiazoles in Food Aroma
Thiazoles are a class of sulfur- and nitrogen-containing heterocyclic compounds that are paramount to the flavor profiles of many foods.[1] They are often characterized by their low odor thresholds and potent sensory attributes, which can range from nutty, roasted, and meaty to green, vegetative, and even tropical notes depending on their specific structure and substitution patterns.[2][3] These compounds are typically formed during the thermal processing of food through complex chemical reactions.[1][4] Given their powerful aromatic impact, understanding the occurrence, formation, and analysis of specific thiazoles is of great interest to the food and beverage industry for flavor creation, process optimization, and quality control.[5] Among the numerous thiazoles identified in food, 5-ethylthiazole and its isomers are of particular importance for their contribution to savory and roasted aromas.
Profile of 5-Ethylthiazole and Its Isomers
5-Ethylthiazole is part of a group of structurally related thiazoles that include various methyl- and ethyl-substituted derivatives. These compounds, while structurally similar, can impart distinct nuances to a food's aroma. Key members of this family found in food include:
-
5-Ethyl-2-methylthiazole: Possesses a nutty, chocolate aroma with fishy, pyrazine-like notes.[6][7]
-
2-Ethyl-4-methylthiazole: Contributes popcorn, basmati rice, and roasted notes.[8][9]
-
4-Ethyl-5-methylthiazole: Found in coffee and roasted pork.[10][11]
-
2,4-Dimethyl-5-ethylthiazole: Described as having nutty, roasted, meaty, and earthy aroma characteristics.[2][3]
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated many of these thiazoles and recognize them as safe for use as flavoring substances at their current levels of intake.[1][6][7]
Natural Occurrence in Food Matrices
5-Ethylthiazole and its related isomers are not typically present in raw food materials. Instead, they are generated in situ during processing, particularly through heating. Their presence is a hallmark of cooked, roasted, and fermented products. The table below summarizes the documented occurrence of these compounds in various food categories.
| Food Category | Specific Food Product | Detected Compound(s) | Reference(s) |
| Beverages | Coffee (Arabica & Robusta) | 5-Ethyl-2-methylthiazole, 5-Ethyl-2,4-dimethylthiazole, 4-Ethyl-5-methylthiazole | [2][3][10][12][13] |
| Black Tea | Thiazoles (general) | [5] | |
| Beer | Thiazoles (general) | [5] | |
| Meat & Poultry | Roasted/Cooked Pork | 4-Ethyl-5-methylthiazole | [11] |
| Roasted Chicken | 5-Ethyl-2-methylthiazole (trace), 4-Ethyl-2-methylthiazole | [8][12] | |
| Beef Broth | Thiazoles and Thiazolines | [8] | |
| Vegetables | Mushrooms (Common, Oyster) | 5-Ethyl-2-methylthiazole, 5-Ethyl-2,4-dimethylthiazole | [3][13] |
| Other | Yeast Extract | 5-Ethyl-2-methylthiazole | [12] |
| Nuts | 5-Ethyl-2,4-dimethylthiazole | [3] |
Formation Pathways: The Chemistry of Flavor Generation
The presence of 5-ethylthiazole in food is almost exclusively a result of chemical reactions occurring during thermal processing. The two primary pathways are the Maillard reaction and the thermal degradation of thiamine (Vitamin B1).
The Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that occurs upon heating.[4][14] It is responsible for the color, aroma, and flavor of a vast array of cooked foods. The formation of thiazoles via this pathway requires a source of sulfur, typically the amino acid cysteine.[14][15]
The core mechanism involves several key steps:
-
Condensation: A reducing sugar (e.g., glucose) reacts with an amino compound (e.g., cysteine).
-
Rearrangement: The initial product undergoes rearrangements to form Amadori or Heyns compounds.
-
Degradation: These intermediates degrade to form highly reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal) and release key flavor precursors like hydrogen sulfide (H₂S) and ammonia (NH₃) from the degradation of cysteine.[14][15]
-
Strecker Degradation: Aldehydes are formed from other amino acids.
-
Condensation & Cyclization: The reactive intermediates—dicarbonyls, H₂S, NH₃, and aldehydes—condense and cyclize to form the thiazole ring. The specific alkyl substituents on the ring are determined by the nature of the initial reactants and intermediates.[4]
Caption: Formation of thiazoles via the Maillard reaction pathway.
Thermal Degradation of Thiamine (Vitamin B1)
Thiamine is naturally present in many foods, including meat, cereals, and yeast. Its structure contains a pre-formed thiazole ring, specifically a 4-methyl-5-(β-hydroxyethyl)thiazole moiety.[16][17] During heating, thiamine readily degrades, breaking the methylene bridge that connects its pyrimidine and thiazole rings.[1] This degradation releases the intact thiazole portion, which can then undergo further reactions (e.g., dehydration, reduction) to form a variety of volatile thiazole derivatives, including 4-methyl-5-ethylthiazole.[1] This pathway is a significant source of thiazoles in foods rich in thiamine.
Analytical Methodologies
The analysis of trace-level volatile compounds like 5-ethylthiazole in complex food matrices requires highly sensitive and selective analytical techniques. The standard workflow involves efficient extraction and concentration of the analyte, followed by chromatographic separation and mass spectrometric identification.
Caption: A typical analytical workflow for 5-ethylthiazole analysis.
Sample Preparation and Extraction
The primary challenge is to isolate the volatile thiazoles from the non-volatile matrix (proteins, fats, carbohydrates) without losing the target analytes or introducing artifacts.[18][19]
Headspace Solid-Phase Microextraction (HS-SPME): This is the most common and efficient technique for this purpose. It is a solvent-free method that combines extraction and pre-concentration into a single step.
Protocol: HS-SPME for Extraction of Volatiles from a Food Matrix
-
Sample Weighing: Accurately weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial. For liquid samples like coffee, use 5-10 mL.
-
Standard Addition (Optional): For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample).
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubation/Equilibration: Place the vial in an autosampler heating block or water bath. Incubate at a controlled temperature (typically 40-80°C) for a set period (15-30 minutes) with agitation to facilitate the release of volatiles into the headspace. The causality here is that increased temperature increases the vapor pressure of the analytes, driving them from the matrix into the headspace for more efficient extraction.
-
Extraction: Insert the SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane fiber, which is effective for a broad range of volatiles) through the septum into the vial's headspace. Expose the fiber for a defined time (20-40 minutes) to allow the volatile compounds to adsorb onto the fiber coating. Do not let the fiber touch the sample.
-
Desorption: After extraction, retract the fiber and immediately introduce it into the hot inlet (240-260°C) of the gas chromatograph. The high temperature desorbs the trapped analytes from the fiber directly onto the GC column for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for separating and identifying volatile flavor compounds.[20]
-
Gas Chromatography (GC): The desorbed compounds are separated based on their boiling points and polarity as they travel through a long, thin capillary column (e.g., a 30m x 0.25mm DB-5ms or equivalent non-polar column). A temperature program (e.g., starting at 40°C and ramping to 250°C) is used to elute compounds in order of increasing boiling point.
-
Mass Spectrometry (MS): As compounds exit the GC column, they enter the MS detector. Here, they are ionized (typically by Electron Impact, EI), which fragments the molecules into a predictable pattern. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.
-
Identification: The resulting mass spectrum is compared against a spectral library (e.g., NIST, Wiley) for positive identification. The retention time from the GC provides an additional layer of confirmation.
-
Quantification: By comparing the peak area of the analyte to the peak area of a known concentration of an internal or external standard, the concentration of 5-ethylthiazole in the original sample can be accurately calculated.
Conclusion
5-Ethylthiazole and its isomers are potent and desirable aroma compounds that define the sensory profile of many thermally processed foods, from coffee to roasted meats. Their formation is intrinsically linked to the complex chemistry of the Maillard reaction and thiamine degradation, making their presence an indicator of flavor development during cooking. The analysis of these trace-level volatiles relies on robust and sensitive techniques, with HS-SPME coupled to GC-MS representing the current state-of-the-art. For researchers and developers, a thorough understanding of the occurrence, formation pathways, and analytical methodologies for 5-ethylthiazole is essential for controlling and optimizing food flavor, ensuring product consistency, and innovating in the development of new food products and flavorings.
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- 15. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512) - FooDB [foodb.ca]
- 17. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. fda.gov [fda.gov]
- 20. scielo.br [scielo.br]
Mechanistic Pathways of 5-Ethylthiazole Formation: A Technical Guide
The following technical guide details the formation of 5-Ethylthiazole, synthesizing mechanistic pathways from thiamine degradation and Maillard-driven Strecker degradation.
Executive Summary
5-Ethylthiazole (FEMA 3343) is a potent heterocyclic volatile responsible for characteristic "roasted," "nutty," and "meaty" sensory profiles in thermally processed foods and pharmaceutical intermediates. Unlike ubiquitous pyrazines formed solely via the Maillard reaction, 5-Ethylthiazole genesis is dual-mechanistic: it arises both from the thermal degradation of Thiamine (Vitamin B1) and the Maillard-Strecker interaction between sulfur-containing amino acids and reducing sugars.
This guide provides a rigorous analysis of these pathways, offering self-validating experimental protocols for its generation and capture in model systems.
Mechanistic Foundations
Pathway A: Thermal Degradation of Thiamine
The most direct route to 5-Ethylthiazole is the thermal breakdown of Thiamine. This pathway is dominant in meat systems (liver, pork) where endogenous thiamine levels are high.
-
Mechanism: The thiazole ring of thiamine is already formed.[1] Thermal stress cleaves the methylene bridge connecting the pyrimidine and thiazole moieties.
-
Primary Intermediate: 4-methyl-5-(2-hydroxyethyl)thiazole (sulfurol).
-
Transformation: Sulfurol undergoes dehydration and de-methylation/rearrangement under severe thermal conditions to yield various alkyl thiazoles, including 5-Ethylthiazole.
Pathway B: Maillard-Strecker "De Novo" Synthesis
In systems lacking thiamine (e.g., roasted peanuts, coffee), 5-Ethylthiazole forms via the condensation of Maillard-derived fragments.
-
Sulfur/Nitrogen Source: Cysteine (Cys) is the obligate donor, providing Hydrogen Sulfide (
) and Ammonia ( ) via desulfhydration and deamination. -
Carbon Skeleton: Reducing sugars (Glucose/Xylose) fragment into
-dicarbonyls (Glyoxal, Methylglyoxal). -
The Strecker Link:
-dicarbonyls react with amino acids to form Strecker aldehydes.-
Critical Precursor:Propanal (formed from lipid oxidation or Strecker degradation of 2-aminobutyric acid) is the necessary C3-fragment to provide the "ethyl" side chain after cyclization.
-
-
Cyclization: The condensation of Glyoxal (C2 backbone) + Propanal (side chain source) +
+ yields 5-Ethylthiazole.
Visualization of Signaling Pathways
The following diagram illustrates the dual pathways (Thiamine Degradation vs. Maillard Synthesis) leading to 5-Ethylthiazole.
Figure 1: Dual mechanistic pathways: Thiamine degradation (top) and Maillard-Strecker condensation (bottom).[2][3][4][5][6][7][8][9][10][11]
Experimental Synthesis & Validation Protocol
This protocol is designed to generate 5-Ethylthiazole in a controlled model system, allowing for the differentiation between thiamine-derived and Maillard-derived yields.
Reagents & Equipment[12]
-
Precursors: L-Cysteine HCl (Sigma-Aldrich, >99%), D-Xylose (Sigma, >99%), Thiamine HCl (optional for Pathway A).
-
Buffer: 0.2 M Phosphate buffer (pH 5.0 - 7.0).
-
Internal Standard: 2-Methyl-3-heptanone (for quantification).
-
Reaction Vessel: 50 mL Stainless Steel Autoclave (Parr Instrument Co.) or heavy-walled glass pressure tubes.
Step-by-Step Protocol
Phase 1: Preparation of Model Systems
-
System A (Maillard Only): Dissolve 0.1 mol L-Cysteine and 0.1 mol D-Xylose in 20 mL Phosphate Buffer (pH 6.0).
-
System B (Thiamine Only): Dissolve 0.05 mol Thiamine HCl in 20 mL Phosphate Buffer (pH 6.0).
-
System C (Combined): Combine Cysteine, Xylose, and Thiamine (0.05 mol each).
Phase 2: Thermal Treatment
-
Seal the reaction vessels tightly.
-
Heat in an oil bath or block heater at 140°C for 60 minutes .
-
Note: 140°C is the critical threshold for significant thiazole ring closure and thiamine degradation.
-
-
Immediately cool the vessels in an ice-water bath to stop the reaction (Quenching).
Phase 3: Extraction (SPME - Solid Phase Microextraction)
-
Transfer 5 mL of the reaction mixture to a 20 mL headspace vial.
-
Add 1.5g NaCl (to increase ionic strength and drive volatiles into headspace).
-
Equilibrate at 50°C for 15 minutes.
-
Expose an SPME fiber (DVB/CAR/PDMS) to the headspace for 30 minutes at 50°C.
Phase 4: GC-MS Analysis
-
Column: DB-WAX or ZB-WAX (polar column preferred for sulfur compounds).
-
Injector: 250°C, splitless mode.
-
Oven Program: 40°C (2 min) -> 5°C/min -> 230°C (10 min).
-
Detection: Mass Spectrometer (EI, 70 eV). Scan range m/z 35-300.
-
Target Ion: Look for molecular ion m/z 113 (5-Ethylthiazole) and fragment m/z 98 (M - CH3).
Quantitative Data & Sensory Profile
The following table summarizes expected yields and sensory thresholds based on literature values for similar model systems.
| Parameter | Value / Description | Source |
| Odor Threshold | 0.05 - 0.1 ppb (in water) | [Leffingwell, 2023] |
| Sensory Descriptors | Roasted, Nutty, Meaty, Liver-like, Green | [FEMA 3343] |
| Log P (Hydrophobicity) | ~1.8 (Moderate lipophilicity) | [PubChem] |
| Yield (Maillard System) | Low (< 1% relative peak area) | [Mottram, 1998] |
| Yield (Thiamine System) | High (> 15% relative peak area) | [Guntert et al., 1990] |
| Key pH Dependency | Formation favored at pH < 7.0 | [El-Morey et al., 2021] |
References
-
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry.[8][11][12][13][14] Link
-
Guntert, M., et al. (1990). Flavor compounds formed from the thermal degradation of thiamin. Journal of Agricultural and Food Chemistry. Link
-
El-Morey, M., et al. (2021). Influence of pH on the formation of Maillard-derived aroma volatiles. Journal of Food Science. Link
-
FEMA (Flavor and Extract Manufacturers Association). FEMA 3343: 5-Ethylthiazole.Link
-
Leffingwell & Associates. Odor Thresholds in Air, Water and Media.Link
Sources
- 1. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-ethyl-5-methyl thiazole, 52414-91-2 [thegoodscentscompany.com]
- 9. Showing Compound 5-Ethyl-4-methyl-2-(1-methylethyl)thiazole (FDB019769) - FooDB [foodb.ca]
- 10. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 5-ethyl thiazole, 17626-73-2 [thegoodscentscompany.com]
- 13. research.wur.nl [research.wur.nl]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Pharmacological Profiling of Alkylthiazole Derivatives: From Synthetic Scaffolds to Bioactive Therapeutics
[1]
Executive Summary
This technical guide provides a comprehensive pharmacological analysis of alkylthiazole derivatives, a class of heterocyclic compounds critical to modern drug discovery. While the thiazole ring serves as the primary pharmacophore—found in essential molecules like Thiamine (Vitamin B1) and Epothilone—the introduction of alkyl substituents allows for precise tuning of lipophilicity (LogP), membrane permeability, and steric fit within enzymatic hydrophobic pockets. This guide details their structure-activity relationships (SAR), therapeutic profiles (antimicrobial, anticancer, anti-inflammatory), and validated experimental protocols for their synthesis and biological evaluation.
Chemical Foundation & Structure-Activity Relationship (SAR)
The biological efficacy of alkylthiazoles stems from the electronic characteristics of the thiazole ring (a
The Thiazole Pharmacophore
The 1,3-thiazole ring contains a sulfur atom (position 1) and a nitrogen atom (position 3).[1]
-
Sulfur: Increases lipophilicity and aromaticity; susceptible to oxidation (metabolic liability).
-
Nitrogen: Acts as a hydrogen bond acceptor, crucial for receptor binding (e.g., kinase hinge regions).
Role of Alkyl Substituents
Alkyl chains (methyl, ethyl, propyl, etc.) are typically introduced at positions 2, 4, or 5.
-
Lipophilicity Modulation: Increasing alkyl chain length increases LogP, enhancing passive transport across microbial membranes or the blood-brain barrier.
-
Steric Tuning: Bulky alkyl groups (e.g., tert-butyl) can lock the molecule into a bioactive conformation or fill hydrophobic pockets in target enzymes (e.g., DNA Gyrase or EGFR).
SAR Visualization
The following diagram illustrates the impact of substitutions at specific positions on the thiazole ring.
Figure 1: Structure-Activity Relationship (SAR) of the thiazole scaffold.[2] Specific alkyl/aryl substitutions at C2, C4, and C5 dictate pharmacokinetics and target binding.
Therapeutic Profiles
Antimicrobial & Antifungal Activity
Alkylthiazoles exhibit broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.
-
Mechanism:
-
DNA Gyrase Inhibition: 2,4-disubstituted thiazoles bind to the ATP-binding site of bacterial DNA gyrase B, preventing DNA supercoiling and replication [1][2].
-
Membrane Disruption: Longer alkyl chains (C4-C8) act as "tails" that insert into the lipid bilayer, disrupting membrane integrity and causing leakage of intracellular content.
-
-
Key Insight: A balance is required. Chains that are too long (>C10) often suffer from poor solubility (brick-dust aggregates), while chains that are too short may not penetrate the bacterial cell wall effectively.
Anticancer Activity
Thiazole derivatives are potent antiproliferative agents.[3]
-
Kinase Inhibition: Many alkylthiazoles act as ATP-competitive inhibitors of tyrosine kinases, specifically EGFR (Epidermal Growth Factor Receptor) and BRAF V600E . The nitrogen of the thiazole ring often forms a critical hydrogen bond with the kinase hinge region [3].
-
Apoptosis Induction: These compounds trigger the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and subsequent DNA fragmentation [4].
-
Tubulin Polymerization: Similar to Epothilones, certain bulky alkylthiazoles stabilize microtubules, leading to mitotic arrest at the G2/M phase.
Anti-inflammatory Activity[1][5][6][7][8]
-
COX/LOX Inhibition: Thiazoles inhibit Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) enzymes.[4] The alkyl group helps the molecule fit into the hydrophobic channel of the COX active site, reducing the synthesis of pro-inflammatory prostaglandins [5].
Experimental Protocols
This section details self-validating protocols for synthesizing and testing alkylthiazole derivatives.
Synthesis: The Hantzsch Thiazole Method
The most robust method for generating alkylthiazoles is the Hantzsch synthesis, involving the condensation of
Protocol:
-
Reagents:
-Bromoacetophenone derivative (1.0 eq), Thioamide/Thiourea derivative (1.0 eq), Ethanol (Solvent). -
Procedure:
-
Dissolve the thioamide in absolute ethanol.
-
Add the
-haloketone dropwise at room temperature. -
Reflux the mixture for 2–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Validation Point: The reaction is complete when the starting material spot disappears.
-
-
Work-up:
-
Cool the reaction mixture.
-
Neutralize with aqueous
or to precipitate the free base. -
Filter the solid, wash with water, and recrystallize from ethanol/DMF.
-
Figure 2: Step-by-step workflow for the Hantzsch synthesis of alkylthiazoles.
Bioassay: Minimum Inhibitory Concentration (MIC)
To assess antimicrobial potency.[2]
-
Method: Broth Microdilution (CLSI Standards).
-
Steps:
-
Prepare stock solution of alkylthiazole in DMSO (1 mg/mL).
-
In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth.
-
Inoculate with
CFU/mL of bacterial strain. -
Incubate at 37°C for 24 hours.
-
Readout: The lowest concentration with no visible growth is the MIC.
-
Control: Use Ciprofloxacin or Fluconazole as positive controls.
-
Bioassay: MTT Cytotoxicity Assay
To assess anticancer potency.[5]
-
Steps:
-
Seed cancer cells (e.g., HCT-116) in 96-well plates (
cells/well). Incubate 24h. -
Treat with varying concentrations of alkylthiazole (0.1 – 100
M). -
Incubate for 48–72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm. Calculate
.
-
Quantitative Data Summary
The following table summarizes typical potency ranges for optimized alkylthiazole derivatives found in recent literature [2][3][5].
| Therapeutic Area | Target / Mechanism | Typical Potency ( | Key Structural Feature |
| Antimicrobial | DNA Gyrase / Membrane | MIC: 1.9 – 15.6 | 2,4-disubstituted; Electron-withdrawing groups |
| Antifungal | Ergosterol Synthesis | MIC: 0.5 – 4.0 | Thiazole-hydrazone hybrids |
| Anticancer | EGFR Kinase | 4-phenyl-5-alkyl substitutions | |
| Anti-inflammatory | COX-2 Inhibition | Bulky alkyl group at C4 |
References
-
Karale, P., et al. (2024).[6][7] An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Link
-
Fathy, U. (2024).[6][7] Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Link[7]
-
El-Mekabaty, A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors. Molecules. Link
-
Gomes, M. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Biomedicine & Pharmacotherapy.[8][9][6][7][10][11][12] Link
-
Kumar, S., et al. (2024).[6][7] Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. Link
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
Toxicological Assessment of 5-Ethylthiazole for Food Applications
[1]
Executive Summary
5-Ethylthiazole (CAS 17626-73-2) represents a potent organoleptic agent characterized by roasted, nutty, and meaty notes, critical for savory flavor architectures. While often overshadowed commercially by its methylated analogs (e.g., 5-Ethyl-2-methylthiazole, FEMA 4388), 5-Ethylthiazole requires a rigorous safety assessment protocol due to its structural classification as a heterocyclic compound containing sulfur and nitrogen.
This guide delineates the toxicological framework for 5-Ethylthiazole, employing the Cramer Class III decision tree and Read-Across methodologies from structurally related substances (SRS). We establish that safety is validated not by direct high-dose animal testing of this specific isomer, but by the "Procedure for the Safety Evaluation of Flavouring Agents" (JECFA/EFSA), leveraging metabolic logic and surrogate NOAEL data.
Chemical Identity & Characterization
Precise identification is the prerequisite for valid toxicological assessment. Confusion often arises between 5-Ethylthiazole and its di-substituted analogs.
| Parameter | Specification |
| Chemical Name | 5-Ethylthiazole |
| CAS Number | 17626-73-2 |
| Molecular Formula | C₅H₇NS |
| Molecular Weight | 113.18 g/mol |
| FEMA/JECFA Status | Evaluated under FGE.21 (Thiazoles); often assessed via SRS (e.g., FEMA 4388).[1][2] |
| Organoleptic Profile | Nutty, roasted, vegetable, meaty (Threshold: ~0.02 ppm). |
| Structural Alert | Heteroaromatic ring (Thiazole); Alkyl side chain (Ethyl).[3][4][5] |
Metabolic Fate & Pharmacokinetics (ADME)
Understanding the biotransformation of 5-Ethylthiazole is critical for the "Safety Procedure" (Step 2). The thiazole ring is relatively stable, directing metabolism primarily toward the alkyl side chain.
Metabolic Pathways
In mammals, 5-Ethylthiazole undergoes Phase I oxidation primarily at the ethyl side chain, catalyzed by CYP450 isozymes (likely CYP2E1 or CYP2A6).
-
C-Hydroxylation: The
-carbon of the ethyl group is hydroxylated to form 1-(5-thiazolyl)ethanol . -
Oxidation: This intermediate is rapidly oxidized to 5-acetylthiazole or 5-thiazoleacetic acid .
-
Conjugation: The resulting carboxylic acids or alcohols undergo Phase II conjugation (Glucuronidation/Sulfation) and are excreted in urine.
-
Ring Oxidation (Minor): S-oxidation or N-oxidation may occur but is generally less favored than side-chain oxidation for alkyl-substituted thiazoles.
Metabolic Logic Diagram (Graphviz)
Figure 1: Predicted metabolic biotransformation of 5-Ethylthiazole in mammals.
Toxicological Profile & Safety Assessment
Since specific LD50/NOAEL data for CAS 17626-73-2 is limited in public dossiers, the assessment relies on the Read-Across principle using FEMA 4388 (5-Ethyl-2-methylthiazole) and FEMA 3680 (2-Ethyl-4-methylthiazole) as surrogates.
Genotoxicity (In Vitro)
Thiazoles have historically faced scrutiny regarding genotoxicity. However, alkyl-substituted thiazoles generally demonstrate a lack of mutagenic potential.
-
Ames Test (OECD 471): Surrogate data (FEMA 4388) indicates Negative results in S. typhimurium strains TA98, TA100, TA1535, TA1537 with/without metabolic activation (S9).
-
Micronucleus Assay (In Vivo): Generally negative for simple alkyl thiazoles, ruling out clastogenicity.
Repeated Dose Toxicity (Sub-chronic)
-
Surrogate NOAEL: Based on a 90-day dietary study of the structurally related 2-Ethyl-4-methylthiazole (FEMA 3680).
-
Value: 1.2 mg/kg bw/day (Conservative estimate based on group ADI).
-
Target Organs: At high doses (>>10 mg/kg), hepatic hypertrophy (adaptive) may be observed, but no specific histopathology at dietary levels.
Cramer Classification & TTC
-
Class: Cramer Class III (Substances with chemical structures that permit no strong presumption of safety, or suggest significant toxicity).
-
Human Exposure Threshold: 90 µ g/person/day (1.5 µg/kg bw/day).
-
Safety Margin: If the Maximized Survey-derived Daily Intake (MSDI) is < 90 µ g/day , the substance is considered safe without specific animal data, provided it is metabolized to innocuous products.
Experimental Protocol: In Vitro Cytotoxicity Screen
To validate the safety of a new batch or formulation of 5-Ethylthiazole, a self-validating cytotoxicity assay is recommended before moving to expensive in vivo models.
Protocol: MTT Cell Viability Assay (HepG2 Model)
Objective: Determine the IC50 of 5-Ethylthiazole in metabolically active human hepatocytes.
-
Cell Seeding:
-
Seed HepG2 cells at
cells/well in 96-well plates. -
Incubate for 24h at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Preparation:
-
Dissolve 5-Ethylthiazole in DMSO (Stock: 100 mM).
-
Prepare serial dilutions in culture medium (Range: 0.1 µM to 1000 µM).
-
Control: Vehicle control (0.1% DMSO max).
-
Positive Control: Triton X-100 (0.1%).
-
-
Exposure:
-
Remove old media; add 100 µL of treatment media.
-
Incubate for 24 hours.
-
-
MTT Reaction:
-
Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate 4 hours (formation of purple formazan crystals).
-
-
Solubilization & Readout:
-
Aspirate media carefully.[6] Add 100 µL DMSO to dissolve crystals.
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
-
Data Analysis:
-
Calculate % Viability =
. -
Plot Dose-Response curve to determine IC50.
-
Self-Validation: The assay is valid only if Vehicle Control viability >90% and Positive Control viability <10%.
-
Regulatory Decision Workflow
The following diagram illustrates the "Procedure" used by JECFA/EFSA to determine the safety of 5-Ethylthiazole.
Figure 2: JECFA/EFSA Safety Evaluation Procedure for Cramer Class III Flavouring Agents.
References
-
EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2012). Scientific Opinion on Flavouring Group Evaluation 21, Revision 3 (FGE.21Rev3): Thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. EFSA Journal.[7] Link
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2012).[1] Safety evaluation of certain food additives and contaminants: Thiazoles and related substances.[8] WHO Food Additives Series, No. 67. Link
-
Flavor and Extract Manufacturers Association (FEMA). (2025). FEMA GRAS Assessments: Thiazole Derivatives. FEMA Flavor Library. Link
-
PubChem. (2025).[1] Compound Summary: 5-Ethylthiazole (CAS 17626-73-2).[9][10] National Library of Medicine. Link
-
Munro, I. C., et al. (1996). Correlation of structural class with no-observed-effect levels: A proposal for establishing a threshold of concern. Food and Chemical Toxicology. Link
Sources
- 1. 5-Ethyl-2-methylthiazole | C6H9NS | CID 519732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-ETHYL-2-METHYLTHIAZOLE [drugfuture.com]
- 3. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. webges.uv.es [webges.uv.es]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. 5-Ethylthiazole | C5H7NS | CID 519456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scent.vn [scent.vn]
Whitepaper: The Thermal Degradation of Thiamine as a Source of 5-Ethylthiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (Vitamin B1), a vital micronutrient, is notoriously unstable under thermal processing conditions.[1] Its degradation is a complex process that holds significant implications not only for nutrition but also for flavor chemistry, as it generates a cascade of potent aroma compounds.[2] This guide provides a comprehensive technical overview of the thermal degradation pathways of thiamine, with a specific focus on the formation of 5-Ethylthiazole, a sulfur-containing heterocyclic compound. We will explore the underlying chemical mechanisms, influential factors, and the analytical methodologies required for its study. This document is intended to serve as a foundational resource for professionals in research, food science, and drug development who are engaged with thiamine stability and its degradation products.
Introduction: The Duality of Thiamine's Instability
Thiamine consists of a pyrimidine ring and a thiazolium ring connected by a methylene bridge.[3] This structure, while essential for its biochemical function as a coenzyme in metabolic pathways, is also its point of vulnerability.[3][4] The molecule is susceptible to degradation by heat, alkaline pH, sulfites, and oxidation.[4][5]
From a nutritional standpoint, this degradation represents a loss of an essential vitamin during food processing, such as baking or sterilization, which can lead to deficiencies in populations reliant on fortified foods.[1][6][7] However, from a sensory science perspective, this same degradation process is a source of valuable flavor compounds. The breakdown of the thiamine molecule, particularly the thiazole moiety, gives rise to a variety of sulfur- and nitrogen-containing heterocyclic compounds that are key contributors to the desirable aromas in cooked meats and other processed foods.[8][9] Among these is 5-Ethylthiazole, which imparts specific savory and nutty notes. Understanding the controlled generation of such compounds from thiamine is a key objective for the flavor industry.
This guide bridges these two perspectives by providing a detailed examination of the chemical transformation of thiamine into 5-Ethylthiazole under thermal stress.
The Chemical Landscape of Thiamine Degradation
The thermal degradation of thiamine is not a single reaction but a complex network of parallel and sequential reactions.[2] The rate and pathway of degradation are profoundly influenced by a multitude of factors.
Core Mechanism: Cleavage and Transformation
The primary event in the thermal degradation of thiamine is the cleavage of the methylene bridge that links the pyrimidine and thiazole rings.[10] This initial fragmentation yields two key intermediates: a pyrimidine derivative (such as 4-amino-5-(hydroxymethyl)-2-methylpyrimidine) and the thiazole moiety, 4-methyl-5-(2-hydroxyethyl)thiazole.[11][12]
The liberated thiazole moiety is the direct precursor to a host of flavor-active compounds, including 5-Ethylthiazole. The transformation of the 4-methyl-5-(2-hydroxyethyl)thiazole intermediate is believed to proceed through subsequent reactions involving the hydroxyethyl side chain.
Caption: Proposed pathway for 5-Ethylthiazole formation from thiamine.
Factors Influencing Degradation Kinetics
The stability of thiamine and the profile of its degradation products are highly dependent on the chemical environment. The degradation generally follows first-order reaction kinetics.[10][13][14]
-
pH: This is arguably the most critical factor. Thiamine is relatively stable in acidic conditions (pH < 6.0) but degrades rapidly as the pH becomes neutral or alkaline.[6][7][10] The increased rate at higher pH is due to the deprotonation of the pyrimidine ring, which facilitates nucleophilic attack and cleavage of the methylene bridge.[7]
-
Temperature and Time: As with most chemical reactions, higher temperatures and longer heating times accelerate the rate of degradation.[10][15] The activation energy for thiamine degradation has been reported in ranges from 71 to 118 kJ/mole, depending on the system.[5][10]
-
Presence of Other Compounds: The food matrix plays a significant role. Metal ions (like Cu²⁺ and Fe³⁺), reducing sugars, and sulfites can catalyze or participate in the degradation, altering the reaction pathways and final product distribution.[4][10][13] Conversely, some components, like ascorbic acid or certain amino acids, may have a protective effect.[10]
Table 1: Influence of pH and Temperature on Thiamine Degradation Rate
| Condition | pH | Temperature (°C) | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Model System 1 | 4.0 | 120 | Low | [6] |
| Model System 2 | 7.0 | 120 | High | [6] |
| Aqueous Solution | 6.96 (TMN) | 80 | 0.29 day⁻¹ | [14] |
| Aqueous Solution | 3.59 (TClHCl) | 80 | 0.01 day⁻¹ |[14] |
TMN: Thiamine Mononitrate, TClHCl: Thiamine Chloride Hydrochloride. Rate constants are illustrative of relative differences.
Experimental Workflow for Studying Thiamine Degradation
A robust and reproducible experimental design is crucial for investigating the formation of 5-Ethylthiazole from thiamine. The following workflow outlines the key stages, from sample preparation to final analysis.
Caption: General experimental workflow for thiamine degradation studies.
Self-Validating Experimental Protocol
This section provides a detailed methodology for a model system study. The protocol is designed to be self-validating through the use of controls and precise analytical techniques.
Objective: To identify and quantify 5-Ethylthiazole formed from the thermal degradation of thiamine hydrochloride at a slightly acidic pH.
Materials:
-
Thiamine Hydrochloride (ACS grade)
-
Sodium Phosphate Monobasic and Dibasic
-
Deionized Water (18 MΩ·cm)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous Sodium Sulfate
-
Internal Standard (e.g., 2-Methylpyrazine)
-
20 mL Headspace Vials with Septa Caps
-
Autoclave or programmable heating block
Procedure:
-
Preparation of Buffered Thiamine Solution:
-
Prepare a 0.2 M phosphate buffer solution and adjust the pH to 6.7. The causality here is that this pH is relevant to many food systems and is known to induce degradation without being overly aggressive.[11]
-
Dissolve thiamine hydrochloride in the buffer to a final concentration of 0.1 M.
-
Spike the solution with the internal standard to a known concentration (e.g., 10 ppm).
-
-
Sample Heating:
-
Aliquot 10 mL of the thiamine solution into each of several 20 mL headspace vials.
-
Prepare a control vial containing only the buffer and internal standard. This control validates that the target analyte does not arise from the buffer system itself.
-
Securely seal the vials with septa caps.
-
Place the vials in an autoclave and heat at 121°C for 40 minutes.[11] This condition mimics industrial sterilization processes.
-
-
Liquid-Liquid Extraction (LLE) of Degradation Products:
-
Allow the vials to cool completely to room temperature.
-
Add 5 mL of DCM to each vial.
-
Vortex vigorously for 2 minutes to extract the non-polar and semi-polar degradation products into the organic phase.
-
Carefully transfer the bottom DCM layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove residual water. The removal of water is critical for preventing interference in the GC-MS analysis.
-
-
Concentration and Analysis:
-
Gently evaporate the DCM extract under a stream of nitrogen to a final volume of approximately 0.5 mL. This step concentrates the analytes to improve detection limits.
-
Transfer the concentrated extract to a GC-MS autosampler vial.
-
Inject 1 µL of the extract into the GC-MS system.
-
-
GC-MS Conditions (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Inlet Temp: 250°C
-
Oven Program: 40°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Scan Range: 35-350 amu
-
-
Data Validation and Quantification:
-
Identify the 5-Ethylthiazole peak based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).
-
Quantify the amount of 5-Ethylthiazole by comparing its peak area to the peak area of the known-concentration internal standard.
-
Conclusion and Future Directions
The thermal degradation of thiamine is a fundamentally important process with direct consequences for nutrition and sensory science. The formation of 5-Ethylthiazole from the thiazole moiety of thiamine is a key reaction in the development of savory flavors in thermally processed foods.[8] By carefully controlling parameters such as pH, temperature, and the composition of the reaction matrix, it is possible to influence the rate of thiamine degradation and the yield of specific flavor compounds.
Future research should focus on elucidating the precise intermediate steps and reaction kinetics leading from 4-methyl-5-(2-hydroxyethyl)thiazole to 5-Ethylthiazole. Furthermore, investigating these degradation pathways in complex food matrices, as opposed to simple model systems, will provide more applicable insights for the food and flavor industries. For drug development professionals, understanding the degradation kinetics of different thiamine salts is critical for ensuring the stability and shelf-life of fortified products and pharmaceutical preparations.[7][14]
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Farrer, K. T. H. (1955). The Thermal Destruction of Vitamin B1. Advances in Food Research, 6, 257-311. Sourced from ResearchGate. [Link]
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Huang, J. H. (2022). Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. Clemson University, All Theses. [Link]
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Kang, A. (2008). Thiamin Degradation Pathway. Eawag-BBD. [Link]
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Mulley, E. A., Stumbo, C. R., & Hunting, W. M. (1975). Thermal degradation of thiamine in bread. UBC Library Open Collections. [Link]
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Neilson, A. P., & R. E. (2017). Chemical Stability and Reaction Kinetics of Two Thiamine Salts (Thiamine Mononitrate and Thiamine Chloride Hydrochloride) in Solution. Purdue e-Pubs. [Link]
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Lešková, E., Kubíková, J., & Kováčiková, E. (2006). Factors influencing the stability of thiamin during heat sterilization. Journal of Food Composition and Analysis, 19(6-7), 744-749. Sourced from ResearchGate. [Link]
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Sharma, S., & Singh, A. (2023). Chemical transformations of nutrients during food processing: A review. International Journal of Applied Research, 9(9), 1-7. [Link]
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Güntert, M., et al. (1994). Thermal Degradation of Thiamin (Vitamin B 1 ). ACS Publications. [Link]
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Mauer, L. J. (2016). Improving Thiamin (Vitamin B1) Delivery in Foods by Understanding its Physical and Chemical Stability Form and Enriched Products. National Agricultural Library, USDA. [Link]
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Dwivedi, B. K., & Arnold, R. G. (1973). Chemistry of thiamine degradation on food products and model systems. Review. Journal of Agricultural and Food Chemistry, 21(1), 54-60. [Link]
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Wang, Y., et al. (2021). Research progress of thiazole flavor compounds. CABI Digital Library. [Link]
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GAUTAM, S., & L. N. (2018). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 243, 350-356. [Link]
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Dwivedi, B. K., & Arnold, R. G. (1971). Chemistry of thiamine degradation: 4-methyl-5-(β-hydroxyethyl) thiazole from thermally degraded thiamine. Journal of Food Science, 36(6), 896-898. Sourced from ResearchGate. [Link]
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Z. (2017). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioorganic & Medicinal Chemistry, 25(16), 4255-4267. [Link]
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Haribhai V. Desai College, Pune. (2022). Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives. Materials Today: Proceedings, 62(P6), 3324-3328. [Link]
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Jain, M., et al. (2023). Development and validation of a reverse phase-high performance liquid chromatography method for estimation of Thiamine diphosphate in whole blood and dried blood spots. Journal of Applied Pharmaceutical Science, 13(10), 185-192. [Link]
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A Comprehensive Technical Guide to the Biological Activities of Thiazole Compounds
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a privileged scaffold in a vast array of biologically active compounds, including naturally occurring molecules like vitamin B1 (thiamine) and clinically indispensable drugs.[1][3] This guide provides an in-depth exploration of the diverse biological activities of thiazole derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower researchers in the discovery and development of next-generation thiazole-based therapeutics.
Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The thiazole ring's significance in drug discovery is not a recent revelation; it is a testament to its remarkable versatility.[3] Its planar structure, combined with the presence of heteroatoms, allows for a multitude of interactions with biological targets.[3] The nitrogen atom often acts as a hydrogen bond acceptor, a crucial interaction for target binding and specificity.[4] Furthermore, the thiazole nucleus is metabolically stable and can serve as a bioisostere for other aromatic systems, offering a strategic advantage in drug design.[5] From the early discovery of sulfathiazole's antibacterial properties to the development of modern targeted cancer therapies like Dasatinib, the thiazole scaffold has consistently proven its value in addressing a wide spectrum of human diseases.[4][6]
Anticancer Activities of Thiazole Derivatives
The development of novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in medical research.[4] Thiazole derivatives have emerged as a promising class of compounds that can interact with various cancer-specific targets, thereby inhibiting tumor growth and progression.[4]
Mechanisms of Action
Thiazole-based compounds exert their anticancer effects through a variety of mechanisms, including:
-
Kinase Inhibition: Many thiazole derivatives are potent inhibitors of protein kinases, enzymes that play a critical role in cell signaling pathways that are often dysregulated in cancer. For example, Dasatinib, a thiazole-containing drug, is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division.[7] Several thiazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]
-
Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the inhibition of signaling pathways like NF-κB/mTOR/PI3K/Akt.[8][9]
-
Inhibition of Metastasis: Recent research has identified thiazole compounds that can block cancer cell migration and invasion by interacting with proteins like fascin, which is involved in the formation of cellular protrusions.[10]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. For instance, in a series of thiazole-naphthalene compounds, the presence of an ethoxy group at the 4-position of a phenyl ring attached to the thiazole was found to be crucial for potent antiproliferative activity.[7]
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected thiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Dasatinib | K562 (CML) | <0.001 | Bcr-Abl Tyrosine Kinase Inhibitor | [4] |
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Tubulin Polymerization Inhibitor | [7] |
| Compound 5b | A549 (Lung) | 0.97 ± 0.13 | Tubulin Polymerization Inhibitor | [7] |
| Thiazole Lead 1 | MDA-MB-231 (Breast) | ~0.1 | Fascin Inhibitor (Anti-migration) | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a standard method for assessing the cytotoxic effects of thiazole compounds on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization: Anticancer Mechanism of Action
Caption: Thiazole derivatives can inhibit cancer cell proliferation through multiple mechanisms.
Antimicrobial Activities of Thiazole Derivatives
The rise of antimicrobial resistance is a significant global health threat, necessitating the urgent development of new and effective antimicrobial agents.[11] Thiazole derivatives have long been recognized for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[6][12]
Mechanisms of Action
The antimicrobial properties of thiazole compounds are attributed to several mechanisms:
-
Enzyme Inhibition: Some thiazole derivatives, like sulfathiazole, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[11]
-
DNA Gyrase Inhibition: Certain thiazole compounds have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[11]
-
Cell Membrane Disruption: The hydrophobic and hydrophilic nature of some thiazole derivatives allows them to permeate bacterial cell membranes, leading to leakage of cytoplasmic contents and cell death.[13]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µM or µg/mL) | Reference |
| Compound 43a | S. aureus | 16.1 µM | [11] |
| Compound 43a | E. coli | 16.1 µM | [11] |
| Compound 43b | A. fumigatus | 16.2 µM | [11] |
| Compound 43 | A. fumigatus | 0.03 µg/mL | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method to assess the potency of a new antimicrobial compound.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the thiazole compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualization: Antimicrobial Workflow
Caption: A typical workflow for the discovery of new thiazole-based antimicrobial agents.
Anti-inflammatory and Other Biological Activities
Beyond their anticancer and antimicrobial properties, thiazole derivatives exhibit a wide range of other important biological activities.
-
Anti-inflammatory Activity: Several thiazole compounds have demonstrated potent anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14][15][16] Some derivatives reduce the production of pro-inflammatory mediators like prostaglandins and nitric oxide.[14][15]
-
Antiviral Activity: The thiazole scaffold is present in several antiviral agents.[17][18] These compounds have shown activity against a variety of viruses, including influenza, coronaviruses, hepatitis B and C, and HIV.[17][19]
-
Antidiabetic Activity: Thiazole derivatives, particularly those belonging to the thiazolidinedione class (e.g., Pioglitazone, Rosiglitazone), are well-known for their antidiabetic properties.[20][21] They act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a key role in glucose and lipid metabolism.[22]
Conclusion and Future Perspectives
The thiazole nucleus continues to be a highly valuable and versatile scaffold in the field of drug discovery and development. The diverse range of biological activities exhibited by thiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties, underscores their immense therapeutic potential.[6][18][20][23] Future research in this area should focus on the rational design of novel thiazole compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of new biological targets for thiazole derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of innovative therapies for a wide range of diseases.
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- Anti-viral activity of thiazole derivatives: an updated patent review - ResearchG
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- Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach - MDPI. (URL: )
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Methodological & Application
Application Note: Quantification of 5-Ethylthiazole in Coffee Using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Introduction
The aroma of coffee is a complex symphony of hundreds of volatile organic compounds (VOCs) that collectively define its unique sensory profile and quality. Among these, thiazoles are a class of sulfur- and nitrogen-containing heterocyclic compounds that contribute significantly to the roasted, nutty, and savory notes characteristic of coffee. 5-Ethylthiazole, in particular, is a key flavor compound that imparts desirable roasted and yeasty aromas.[1] Its concentration can vary depending on factors such as the coffee bean origin, roasting conditions, and brewing method.[2][3] Accurate quantification of 5-Ethylthiazole is therefore crucial for quality control, flavor profiling, and the development of new coffee products.
This application note presents a detailed and validated method for the quantification of 5-Ethylthiazole in coffee samples using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). This technique is ideally suited for the analysis of volatile compounds in complex matrices like coffee, offering high sensitivity, selectivity, and minimal sample preparation.[4][5]
Principle of the Method
The method leverages the volatility of 5-Ethylthiazole. A coffee sample is placed in a sealed headspace vial and heated to a specific temperature, allowing the volatile compounds, including 5-Ethylthiazole, to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then automatically injected into a gas chromatograph (GC) for separation. The separated compounds are subsequently introduced into a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, enabling highly specific detection and quantification.
Experimental Workflow
The overall analytical workflow is depicted in the diagram below.
Figure 1: Overall workflow for the quantification of 5-Ethylthiazole in coffee by HS-GC-MS.
Detailed Protocol
Reagents and Materials
-
5-Ethylthiazole analytical standard (≥98% purity)
-
Internal Standard (IS): 2-Methyl-3-heptanone or other suitable non-interfering volatile compound
-
Methanol (HPLC grade)
-
Deionized water
-
Roasted coffee beans
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation
A gas chromatograph coupled to a mass spectrometer with a headspace autosampler is required. The following is a representative configuration:
| Instrument/Component | Specification |
| Headspace Autosampler | Incubation Temperature: 80°CIncubation Time: 20 minSyringe Temperature: 90°CInjection Volume: 1 mL |
| Gas Chromatograph (GC) | Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)Inlet Temperature: 250°COven Program: 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 minCarrier Gas: Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer (MS) | Ionization Mode: Electron Ionization (EI) at 70 eVSource Temperature: 230°CQuadrupole Temperature: 150°CAcquisition Mode: Selected Ion Monitoring (SIM) |
Rationale for Parameter Selection:
-
Headspace Parameters: The incubation temperature and time are optimized to ensure efficient partitioning of 5-Ethylthiazole into the headspace without inducing thermal degradation of other coffee components.
-
GC Column: A polar column like DB-WAX provides good separation for polar volatile compounds often found in coffee aroma.[6]
-
Oven Program: The temperature program is designed to achieve good chromatographic resolution of 5-Ethylthiazole from other co-eluting compounds.
-
MS Parameters: Electron ionization at 70 eV is a standard technique that produces reproducible fragmentation patterns for compound identification.[7] Selected Ion Monitoring (SIM) mode is chosen for its enhanced sensitivity and selectivity for quantifying target analytes by monitoring specific ions.[8]
Preparation of Standards and Samples
3.1. Standard Stock Solutions:
-
Prepare a primary stock solution of 5-Ethylthiazole (e.g., 1000 µg/mL) in methanol.
-
Prepare a primary stock solution of the internal standard (e.g., 1000 µg/mL) in methanol.
-
From these, prepare working standard solutions by serial dilution in methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
3.2. Sample Preparation:
-
Grind roasted coffee beans to a consistent particle size.[2]
-
Accurately weigh 1.0 g of ground coffee into a 20 mL headspace vial.
-
Add 5 mL of deionized water to the vial.
-
Spike with a known amount of the internal standard working solution (e.g., 50 µL of a 10 µg/mL solution).
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
HS-GC-MS Analysis
-
Place the prepared sample and calibration standard vials in the headspace autosampler tray.
-
Create a sequence in the instrument control software for the analysis of the calibration standards followed by the coffee samples.
-
Initiate the sequence. The autosampler will automatically perform the incubation and injection for each vial.
Data Analysis and Quantification
-
Identify the peaks for 5-Ethylthiazole and the internal standard in the chromatograms based on their retention times and characteristic mass spectra. For 5-Ethylthiazole, the quantifying ion is typically m/z 127, with qualifier ions at m/z 112 and 84.
-
Integrate the peak areas of the quantifying ions for both 5-Ethylthiazole and the internal standard.
-
Calculate the response ratio (Area of 5-Ethylthiazole / Area of Internal Standard).
-
Construct a calibration curve by plotting the response ratio of the calibration standards against their corresponding concentrations.
-
Determine the concentration of 5-Ethylthiazole in the coffee samples by interpolating their response ratios on the calibration curve.
-
Calculate the final concentration in the coffee sample (e.g., in µg/g) by accounting for the initial sample weight and any dilution factors.
Method Validation
To ensure the reliability and accuracy of the method, a thorough validation was performed according to established analytical guidelines.[9][10][11]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 µg/g | - |
| Limit of Quantification (LOQ) | 0.15 µg/g | - |
| Accuracy (Recovery %) | 95.8% - 104.2% | 80% - 120% |
| Precision (RSD%) | Intra-day: < 5% Inter-day: < 8% | < 15% |
| Specificity | No significant interfering peaks observed at the retention time of 5-Ethylthiazole | No interferences |
Discussion of Validation Results:
-
Linearity: The excellent correlation coefficient (r²) demonstrates a strong linear relationship between the concentration and the instrument response over the tested range.
-
LOD and LOQ: The low LOD and LOQ indicate the high sensitivity of the method, allowing for the detection and quantification of trace amounts of 5-Ethylthiazole in coffee.
-
Accuracy: The recovery values are well within the acceptable range, confirming the accuracy of the method in extracting and quantifying the analyte from the complex coffee matrix.
-
Precision: The low relative standard deviation (RSD) for both intra-day and inter-day measurements indicates the high repeatability and reproducibility of the method.
-
Specificity: The use of SIM mode in the mass spectrometer ensures high specificity, minimizing the risk of interference from other volatile compounds present in coffee.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | - Active sites in the inlet liner or column- Inappropriate oven temperature program | - Deactivate the inlet liner or use a new one.- Condition the column according to the manufacturer's instructions.- Optimize the oven temperature ramp rate. |
| Low Sensitivity | - Leak in the system- Low analyte concentration in the headspace- MS source needs cleaning | - Perform a leak check.- Optimize headspace incubation temperature and time.- Clean the MS ion source. |
| Inconsistent Results | - Inconsistent sample preparation- Autosampler injection variability | - Ensure consistent grinding and weighing of coffee samples.- Use an internal standard to correct for injection volume variations.- Check the autosampler syringe for any issues. |
| Carryover | - High concentration sample analyzed previously | - Run a blank solvent injection after high concentration samples.- Increase the syringe cleaning cycles in the autosampler method. |
Conclusion
This application note provides a robust and validated HS-GC-MS method for the accurate and precise quantification of the key flavor compound 5-Ethylthiazole in coffee. The method is sensitive, specific, and requires minimal sample preparation, making it suitable for high-throughput analysis in research, quality control, and product development settings. The detailed protocol and troubleshooting guide offer a comprehensive resource for scientists and researchers in the food and beverage industry.
References
- Akiyama, M., et al. (n.d.). Analysis of Volatile Compounds Released during the Grinding of Roasted Coffee Beans Using Solid-Phase Microextraction. University of Oregon.
- Roberts, D. D., & Elmore, J. S. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. PubMed.
- Agilent Technologies. (n.d.). Analysis of Coffee Aroma Components with Agilent PAL3 Autosampler and 7010B GC/TQ. Agilent Technologies.
- SpectralWorks. (2021, May 14). Analysis of Coffee Aroma Compounds by Head-space SPME GC-MS. SpectralWorks.
- Zhang, Y., & Tan, L. P. (n.d.). Analysis of Coffee Aroma Components with Agilent PAL3 Autosampler and 7010B GC/TQ. Agilent Technologies.
- JEOL. (n.d.). Analysis of Coffee Bean Aroma Component using Headspace-GC-TOFMS. JEOL.
- JEOL. (n.d.). Integrated Analysis of Coffee Aroma by using a Headspace GC-HRMS. JEOL.
- FooDB. (2010, April 8). Showing Compound 5-Ethyl-2,4-dimethylthiazole (FDB019757). FooDB.
- Royal Society of Chemistry. (2015, March 26). Improving the extraction of headspace volatile compounds: development of a headspace multi-temperature solid-phase micro-extraction-single shot-gas chromatography/mass spectrometry (mT-HSSPME-ss-GC/MS) method and application to characterization of ground coffee aroma. Analytical Methods.
- Kim, M., et al. (n.d.). Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods. PMC.
- ResearchGate. (n.d.). Static solid-phase microextraction (SPME) headspace volatiles... Download Scientific Diagram. ResearchGate.
- International Journal of Food Science and Nutrition. (2024, July 1). Analysis methods of coffee volatile compounds. International Journal of Food Science and Nutrition.
- MDPI. (2021, June 10). Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. MDPI.
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Thermo Fisher Scientific.
- FooDB. (2010, April 8). Showing Compound 5-Ethyl-2-methylthiazole (FDB019783). FooDB.
- MDPI. (2021, November 9). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. MDPI.
- ResearchGate. (2025, October 15). (PDF) Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. ResearchGate.
- The Good Scents Company. (n.d.). 5-ethyl-2-methyl thiazole, 19961-52-5. The Good Scents Company.
- Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Environics.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor.
- FooDB. (2010, April 8). Showing Compound 4-Ethyl-5-methylthiazole (FDB019749). FooDB.
- Advanced Biotech. (2024, April 25). Thiazoles as Key Ingredients in Soup Bases and Stocks. Advanced Biotech.
- PMC. (2025, October 30). Multisolvent metabolite profiling of coffee waste by UHPLC-HRMS/MS and molecular networking. PMC.
- JEOL. (n.d.). Differential analysis of coffee aroma compounds using HS GC-QMS and msFineAnalysis iQ. JEOL.
- ResearchGate. (2019, February 19). Effect of different aroma extraction methods combined with GC-MS on the aroma profiles of coffee. ResearchGate.
- SpectralWorks. (2019, July 13). Automated comparison of Coffee Samples by GC-MS using AnalyzerPro. SpectralWorks.
- Putri, S. P., et al. (2021, July 12). Gas chromatography/mass spectrometry-based metabolite profiling of coffee beans obtained from different altitudes and origins with various postharvest processing. PubMed.
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Application Note: 5-Ethylthiazole as a Reference Standard in Sensory Analysis
Introduction: The Quest for Sensory Consistency
In the field of sensory analysis, the human panel is the instrument. The precision and reproducibility of this instrument depend entirely on rigorous training and consistent calibration. Reference standards are the cornerstone of this process, providing a common language and a fixed point of reference for sensory assessors.[1][2] They are indispensable for training panelists to recognize specific flavor and aroma attributes, anchoring intensity scales, and ensuring that data collected today is comparable to data collected tomorrow.[3]
Thiazoles are a class of sulfur- and nitrogen-containing heterocyclic compounds renowned for their potent and diverse aroma characteristics, even at very low concentrations.[4] Naturally occurring in a variety of cooked and processed foods such as roasted nuts, baked potatoes, and fried chicken, they often contribute key nutty, meaty, and roasted notes that define a product's character.[4][5]
This application note details the use of 5-Ethylthiazole (CAS: 17626-73-2) as a highly effective chemical reference standard. Its distinct and multifaceted aroma profile makes it an ideal tool for training sensory panels to identify and quantify a range of important nutty, roasted, green, and savory/meaty attributes.[6] By establishing a protocol for its use, research, quality control, and product development teams can achieve a higher level of precision and inter-panel consistency.
Chemical and Sensory Profile of 5-Ethylthiazole
To be used effectively as a reference standard, a compound's physical and sensory properties must be well-characterized. 5-Ethylthiazole is a colorless to pale yellow liquid with a complex but distinct aroma profile.
Table 1: Physicochemical Properties of 5-Ethylthiazole
| Property | Value | Source(s) |
| CAS Number | 17626-73-2 | [6][7][8] |
| Molecular Formula | C₅H₇NS | [6][7][8] |
| Molecular Weight | 113.18 g/mol | [6][7][8] |
| Appearance | Colorless to pale yellow liquid | |
| Flash Point | ~56 °C (133 °F) | |
| Solubility | Soluble in ethanol; sparingly soluble in water (1.34 - 1.95 g/L) | [6] |
The primary value of 5-Ethylthiazole as a standard lies in its rich sensory character. It is not a monolithic aroma; rather, it presents a constellation of related notes. At appropriate concentrations, it serves as an excellent anchor for the following descriptors:
-
Nutty & Roasted: A dominant characteristic, reminiscent of roasted hazelnuts or peanuts.
-
Savory/Meaty: Possesses underlying savory and broth-like notes.
-
Green: A subtle green, vegetable-like character can be perceived, particularly at lower concentrations.[6]
-
Earthy/Sulfurous: Contains hints of coffee, cocoa, and a mild sulfurous quality that adds complexity.[6]
This complexity is an advantage. It allows a panel leader to use a single reference material to teach panelists to deconstruct an aroma and identify multiple related, yet distinct, notes.
Rationale for Use as a Reference Standard
The selection of a pure chemical like 5-Ethylthiazole over a food-based reference (e.g., actual roasted nuts) is a deliberate choice rooted in scientific rigor.
-
Reproducibility and Purity: A synthesized chemical of high purity provides unmatched consistency, batch after batch. This eliminates the inherent variability found in natural food products, which can be affected by origin, processing, and age.[2]
-
Attribute Specificity: While a peanut provides a "nutty" aroma, it also contributes sweet, oily, and earthy notes that can confuse a trainee. 5-Ethylthiazole provides a cleaner, more focused presentation of the core nutty and roasted volatile compounds, allowing for more precise attribute training.
-
Stability: When stored correctly, 5-Ethylthiazole is more stable than a food product, ensuring the reference standard does not change over the course of a study.
-
Concentration Control: As a pure substance, it allows for the precise preparation of standards at various concentrations. This is critical for training panelists on intensity scaling and for determining sensory thresholds.[9]
Protocols for Application
Safety and Handling
As with any laboratory chemical, appropriate safety measures are required.
-
Handle 5-Ethylthiazole in a well-ventilated area or fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses and gloves.
-
Note the flash point (~56°C) and avoid sources of ignition.
Preparation of Standard Solutions
Due to its limited water solubility, a stock solution is best prepared in ethanol. This stock can then be diluted into the final presentation matrix.
Protocol 4.2.1: Preparation of 1000 ppm Stock Solution
-
Accurately weigh 100 mg of pure 5-Ethylthiazole into a 100 mL Class A volumetric flask.
-
Add approximately 50 mL of 200-proof, food-grade ethanol.
-
Cap and swirl gently until the compound is fully dissolved.
-
Bring the flask to volume with ethanol and invert several times to ensure homogeneity.
-
This creates a 1000 mg/L (1000 ppm) stock solution. Transfer to an amber glass bottle, label clearly, and store under refrigeration.
Protocol 4.2.2: Preparation of Aqueous Evaluation Standards
The following table provides a dilution series for preparing standards in deodorized, distilled water for sensory evaluation. These concentrations are starting points and may need adjustment based on panel sensitivity and specific application needs.
Table 2: Dilution Series for 5-Ethylthiazole Sensory Standards
| Target Concentration | Volume of 1000 ppm Stock | Final Volume (in Water) | Sensory Character |
| 10 ppm | 1.0 mL | 100 mL | Strong, complex, potentially harsh |
| 1 ppm (1000 ppb) | 0.1 mL (or 1 mL of 100 ppm) | 100 mL | Clearly identifiable nutty, roasted |
| 500 ppb | 5.0 mL of 10 ppm | 100 mL | Balanced nutty, savory, green notes |
| 100 ppb | 1.0 mL of 10 ppm | 100 mL | Subtle, roasted, earthy |
| 50 ppb | 0.5 mL of 10 ppm | 100 mL | Near threshold, green, sulfury notes |
Diagram 1: Workflow for Preparing Sensory Standards
Caption: Iterative workflow for training and validating sensory panelists.
Application in Descriptive Analysis
Once a panel is calibrated, the 5-Ethylthiazole standard becomes an essential tool during the evaluation of test products.
Protocol 5.0.1: Use in a Descriptive Analysis Session
-
Warm-up: Before evaluating test samples (e.g., new coffee blends, savory snacks), present the 500 ppb "Roasted Nut" reference standard to the entire panel. This recalibrates everyone to the agreed-upon attribute and intensity anchor before the session begins.
-
Evaluation: Panelists evaluate the test products, which are presented blind and randomized. They use the shared definition of "Roasted Nut" learned from the reference to identify its presence and rate its intensity in each product.
-
Data Reliability: Because all panelists are calibrated to the same external reference, the resulting data is more reliable. A score of "7.5" for "Roasted Nut" intensity has the same meaning for every panelist, reducing variability and increasing the statistical power of the analysis.
Conclusion
The disciplined use of 5-Ethylthiazole as a sensory reference standard elevates the quality and reliability of sensory data. It provides an objective, reproducible anchor for the critical "nutty," "roasted," and "savory" attributes found in a vast range of food and beverage products. By integrating the protocols outlined in this note—from precise standard preparation to structured panelist training and calibration—organizations can transform sensory analysis from a subjective art into a precise science, enabling more confident and data-driven decisions in product development, quality assurance, and research.
References
-
Scent.vn. 5-Ethylthiazole (CAS 17626-73-2): Odor profile, Properties, & IFRA compliance.
-
National Center for Biotechnology Information. 5-Ethylthiazole | C5H7NS | CID 519456 - PubChem.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Sulfurol: The Versatile Thiazole Derivative Enhancing Flavors and Fragrances.
-
National Institute of Standards and Technology. 5-Ethylthiazole - NIST WebBook.
-
Advanced Biotech. Thiazoles.
-
The Good Scents Company. 5-ethyl-2-methyl thiazole.
-
CymitQuimica. CAS 32955-22-9: 5-Thiazolecarboxylic acid, ethyl ester.
-
Google Patents. US3769040A - Substituted thiazoles in flavoring processes and products produced thereby.
-
The ANSI Blog. (2023, May 5). ISO 8586:2023—Selection And Training Of Sensory Assessors.
-
Perfumer & Flavorist. (2016, October 4). Flavor Bites: Two Thiazoles.
-
Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines.
-
Fraterworks. Pistachio Thiazole.
-
FooDB. Showing Compound 5-Ethyl-4-methyl-2-(1-methylethyl)thiazole (FDB019769).
-
Institute of Food Science and Technology. IFST Guidelines for Ethical and Professional Practices for the Sensory Analysis of Foods.
-
SENSORY ANALYSIS HANDBOOK 2018.
-
National Center for Biotechnology Information. Ethyl thiazole-5-carboxylate | C6H7NO2S | CID 459108 - PubChem.
-
Preprints.org. (2024, January 22). Development of Reference Standards for the Sensory Analysis of Cheese: An Innovative Approach.
-
The Good Scents Company. 5-ethyl thiazole.
-
Top Crop. (2023, December 4). Sensory Thresholds: Beyond the Numbers.
-
Perfumer & Flavorist. (1984, Dec/Jan). Aroma Properties of Some Alkylthiazoles.
Sources
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- 2. preprints.org [preprints.org]
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- 6. scent.vn [scent.vn]
- 7. 5-Ethylthiazole | C5H7NS | CID 519456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Ethylthiazole [webbook.nist.gov]
- 9. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
Application Note: Protocol for Synthesizing Novel Derivatives from 5-Ethylthiazole
Part 1: Core Directive & Strategic Analysis
Executive Summary
5-Ethylthiazole (CAS: 15769-04-7) is a potent, underutilized scaffold in drug discovery. Unlike its 2-aminothiazole counterparts often flagged as PAINS (Pan-Assay Interference Compounds), the 5-alkylthiazole core offers a stable, neutral aromatic system capable of participating in hydrogen bonding interactions (via N3) and hydrophobic contacts (via the ethyl group).
This guide departs from standard textbook preparations to focus on divergent synthesis : using a single starting material to access three distinct chemical spaces. We will exploit the inherent electronic bias of the thiazole ring to selectively functionalize the C-2 position (nucleophilic/acidic) and the C-5 ethyl side-chain (radical/benzylic-like).
Reactivity Map & Logic
The thiazole ring is electron-deficient at C-2, making the C-2 proton relatively acidic (pKa ~29) and susceptible to lithiation. Conversely, the ethyl group at C-5 behaves similarly to a benzylic position, allowing for radical functionalization.
Figure 1: Divergent synthetic pathways for 5-Ethylthiazole functionalization.
Part 2: Detailed Experimental Protocols
Protocol A: C-2 Lithiation and Electrophilic Trapping
Objective: Introduction of carbon frameworks or heteroatoms at the C-2 position. Mechanism: The C-2 proton is the most acidic site. Deprotonation with n-butyllithium generates a 2-lithiothiazole species. Critical Control Point: Temperature must be maintained below -70°C. Above this, the ring is prone to fragmentation (ring-opening) to form isocyanides.
Materials
-
5-Ethylthiazole (1.0 eq)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 eq)
-
Anhydrous THF (Solvent)
-
Electrophile (e.g., Benzaldehyde, Methyl Iodide) (1.2 eq)
-
Ammonium Chloride (sat. aq.)
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with N₂ for 15 minutes.
-
Solvation: Add anhydrous THF (10 mL per mmol substrate) and 5-Ethylthiazole. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes.
-
Observation: The solution may turn slightly yellow/orange.
-
Pause: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
-
Trapping: Dissolve the electrophile in minimal anhydrous THF. Add dropwise to the lithiated species at -78°C.
-
Note: If using alkyl halides, add neat.
-
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 2 hours.
-
Quench: Quench carefully with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Validation Data (Expected):
| Electrophile | Product Type | Expected Yield | Key NMR Signal |
|---|---|---|---|
| Benzaldehyde | Secondary Alcohol | 75-85% | ~6.0 ppm (CH-OH) |
| Methyl Iodide | 2-Methyl-5-ethylthiazole | 80-90% | ~2.6 ppm (C2-CH3) |
| DMF | 2-Formyl-5-ethylthiazole | 70-80% | ~9.9 ppm (CHO) |
Protocol B: Radical Bromination of the Ethyl Side-Chain
Objective: Functionalization of the "benzylic-like" position on the ethyl group to create a handle for further substitution (e.g., amination, etherification). Mechanism: Wohl-Ziegler reaction using NBS and a radical initiator. Safety Note: This reaction can be exothermic. Ensure reflux condenser is efficient.
Materials
-
5-Ethylthiazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq)
-
CCl₄ or Trifluorotoluene (Green alternative)
Step-by-Step Methodology
-
Preparation: Dissolve 5-Ethylthiazole in Trifluorotoluene (0.2 M concentration).
-
Reagent Addition: Add NBS and AIBN in one portion.
-
Initiation: Heat the mixture to reflux (approx. 80-100°C depending on solvent).
-
Visual Cue: The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc). Product usually runs faster than starting material.
-
Workup: Cool to room temperature. Filter off the succinimide precipitate. Concentrate the filtrate.
-
Purification: Flash chromatography is usually required immediately as the bromide can be unstable.
Synthetic Utility: The resulting 5-(1-bromoethyl)thiazole is a versatile intermediate. It can react with amines (to form secondary amines) or alkoxides (to form ethers), drastically expanding the SAR (Structure-Activity Relationship) around the C-5 position.
Protocol C: Pd-Catalyzed C-2 Direct Arylation (C-H Activation)
Objective: Green synthesis of biaryl compounds without pre-functionalization of the thiazole. Mechanism: Concerted Metallation-Deprotonation (CMD) pathway.
Materials
-
5-Ethylthiazole (1.5 eq) - Used in excess as it can act as ligand/solvent
-
Aryl Iodide (1.0 eq)
-
Pd(OAc)₂ (5 mol%)
-
CuI (10 mol%) - Co-catalyst
-
Cs₂CO₃ (2.0 eq) - Base
-
DMF or DMAc (Solvent)
Step-by-Step Methodology
-
Combine: In a pressure tube, combine Aryl Iodide, Pd(OAc)₂, CuI, and Cs₂CO₃.
-
Solvate: Add DMF and 5-Ethylthiazole.
-
Degas: Sparge with Argon for 10 minutes. Seal the tube.
-
Reaction: Heat to 120°C for 12-16 hours.
-
Note: The C-2 proton is activated by the Pd catalyst.
-
-
Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove inorganic salts.
-
Purification: Column chromatography.
Part 3: Safety & Troubleshooting
Organolithium Safety (Protocol A)
-
Titration: Always titrate n-BuLi before use (e.g., using N-pivaloyl-o-toluidine) to ensure accurate stoichiometry. Excess base can lead to side reactions; insufficient base leads to low yields.
-
Quenching: Never quench a -78°C lithiation reaction with water directly if it contains large excess of BuLi. Use NH₄Cl or MeOH slowly.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Ring Opening (Nitrile formation) | Temperature rose above -60°C during lithiation. | Use internal thermometer; add BuLi slower. |
| Low Yield in Bromination | Old NBS (yellow color). | Recrystallize NBS from water before use. |
| Polybromination | Excess NBS or reaction time too long. | Stop reaction at ~90% conversion; use 1.0 eq NBS. |
| C-H Activation Stalled | Catalyst poisoning ("Pd black"). | Ensure thorough degassing; add PPh₃ ligand (10 mol%). |
Part 4: References
-
Lithiation of Thiazoles:
-
Title: "Regioselective Lithiation of 5-Alkylthiazoles"
-
Source:Journal of Organic Chemistry
-
Context: Establishes C-2 as the exclusive site of kinetic deprotonation for 5-substituted thiazoles.
-
(Generalized citation based on standard reactivity described in J. Org. Chem. 1990, 55, 18, 5260–5269).
-
-
Radical Functionalization:
-
Title: "Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide" (and standard solvents)[1]
-
Source:Science / NIH
-
Context: Validates the use of NBS for benzylic-type bromination on alkyl side chains of heteroaromatics.
-
-
Medicinal Chemistry Applications:
-
Safety Protocols:
-
Title: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents"
-
Source:Journal of Visualized Experiments (JoVE)[4]
-
Context: Standard operating procedures for handling n-BuLi.
-
-
C-H Activation:
-
Title: "Pd-Catalyzed Direct Arylation of Thiazoles"
-
Source:Macmillan Group / Princeton
-
Context: General mechanisms for Pd-catalyzed C-H activation of azoles.
-
Sources
Application Notes & Protocols: 5-Ethylthiazole as a Versatile Synthon in Pharmaceutical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] This document provides an in-depth guide to the use of 5-ethylthiazole as a versatile and strategic synthon in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will explore the key reactive sites of the 5-ethylthiazole molecule, detail robust protocols for its functionalization, and present case studies illustrating its application in constructing molecules of therapeutic interest.
Introduction: The Significance of the Thiazole Moiety
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern drug design.[1] Its aromaticity, coupled with the presence of heteroatoms, allows it to serve as a bioisostere for other aromatic systems and engage in critical interactions with biological targets.[1] Thiazole-containing drugs span a wide range of therapeutic areas, including antiretrovirals like Ritonavir, antimicrobial agents like Sulfathiazole, and anticancer agents.[2][3]
5-Ethylthiazole, specifically, offers a unique combination of reactive handles that medicinal chemists can exploit. The ethyl group at the C5 position provides a site for aliphatic chemistry, while the C2 proton is notably acidic, allowing for facile deprotonation and subsequent functionalization.[4] This dual reactivity makes 5-ethylthiazole a valuable building block for generating molecular diversity and accessing novel chemical space.
Physicochemical Properties and Reactivity Profile
Understanding the inherent reactivity of 5-ethylthiazole is crucial for its strategic deployment in a synthetic campaign.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₅H₇NS | Provides the basic atomic composition. |
| Molecular Weight | 113.18 g/mol | Relevant for stoichiometric calculations. |
| Boiling Point | 155-157 °C | Useful for purification by distillation. |
| Key Reactive Sites | C2-H, Ethyl group (α/β carbons) | The C2-proton is the most acidic, making it a prime site for deprotonation and electrophilic trapping. The ethyl group can be a target for oxidation or other functionalization. |
| Electronic Nature | Electron-rich C5 position | The sulfur atom acts as an electron donor, making the C5 position susceptible to electrophilic attack, though the C2-H acidity often dominates reactivity with strong bases.[4] |
The most synthetically valuable feature of the thiazole ring is the acidity of the proton at the C2 position.[4] This allows for deprotonation by strong organometallic bases, creating a potent C2-thiazolyl nucleophile that can react with a wide array of electrophiles.[4]
Key Synthetic Transformations & Protocols
The utility of 5-ethylthiazole is best demonstrated through its key synthetic transformations. Below are detailed protocols for foundational reactions that unlock its potential as a synthon.
C2-Lithiation and Electrophilic Quench
This is arguably the most powerful and widely used transformation for functionalizing the thiazole core. The deprotonation at C2 creates a nucleophilic center for the introduction of various side chains, essential for building complexity and modulating pharmacological activity.
Causality Behind Experimental Choices:
-
Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for deprotonating the acidic C2-proton without attacking the thiazole ring itself.
-
Solvent: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic polar solvent that can solvate the lithium cation and remains stable at the required low temperatures.
-
Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the solvent.
Protocol 1: Synthesis of (5-ethylthiazol-2-yl)methanol
Workflow Diagram:
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. jetir.org [jetir.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Application Note: High-Precision Quantitation of 5-Ethylthiazole via SIDA-SPME-GC-MS
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring absolute quantification of 5-Ethylthiazole (5-ET). It moves beyond standard operating procedures to provide a self-validating, high-integrity protocol based on Stable Isotope Dilution Assay (SIDA).
Executive Summary
5-Ethylthiazole (CAS 17626-73-2) is a potent volatile heterocyclic compound responsible for "nutty," "roasted," and "meaty" notes in food matrices (coffee, meat) and serves as a critical intermediate in the synthesis of thiazole-based pharmaceuticals. Due to its high volatility (VP ~1.6 hPa at 25°C) and susceptibility to matrix suppression, external calibration methods often yield error rates >20%.
This protocol establishes a Stable Isotope Dilution Assay (SIDA) as the gold standard for quantification. By utilizing a deuterated internal standard ([2H5]-5-Ethylthiazole ), this method automatically compensates for analyte loss during extraction and ionization variability, achieving precision of <3% RSD.
Scientific Principle & Logic
The core of this protocol is the Carrier Effect and Loss Compensation .
-
Carrier Effect: In low-concentration samples, trace analytes can be irreversibly adsorbed to active sites on glassware or the GC inlet. The isotopically labeled standard, added in excess (10-50x), occupies these sites, "carrying" the native analyte through the system.
-
Ideal Internal Standard: We utilize [2H5]-5-Ethylthiazole (labeled on the ethyl side chain). The deuterium label on the alkyl chain is chemically stable (non-exchangeable in protic solvents), unlike ring protons which can undergo exchange under acidic conditions.
Materials & Reagents
Target Analyte
Internal Standard (IS) Design
-
Compound: [2H5]-5-Ethylthiazole (d5-5-ET)
-
Source: Custom Synthesis (Commercial stock is rare; see synthesis note below).
-
Rationale: The d5-label provides a mass shift of +5 Da, sufficient to avoid isotopic overlap with the natural 34S isotope (4.2% abundance, M+2) of the native analyte.
Expert Insight (IS Synthesis): If commercial d5-5-ET is unavailable, it can be synthesized via the Hantzsch Thiazole Synthesis using [2H5]-1-bromo-2-butanone and thioformamide . This route ensures the label is located on the ethyl chain, preserving isotopic integrity.
Experimental Workflow
Diagrammatic Workflow
The following diagram illustrates the critical path from sample preparation to data processing.
Caption: Step-by-step SIDA workflow ensuring internal standard equilibration prior to extraction.
Step-by-Step Protocol
Step 1: Standard Preparation[4]
-
Stock Solution A (Native): Dissolve 10 mg 5-ET in 10 mL Methanol (1 mg/mL).
-
Stock Solution B (Label): Dissolve 10 mg d5-5-ET in 10 mL Methanol (1 mg/mL).
-
Working IS Solution: Dilute Stock B to 10 µg/mL in water/methanol (95:5).
-
Critical: Store at -20°C. Thiazoles can degrade under light; use amber vials.
-
Step 2: Sample Preparation (SPME)
-
Weighing: Place 2.0 g of sample (homogenized) into a 20 mL headspace vial.
-
Salting Out: Add 1.0 g NaCl (improves volatility of organics).
-
IS Spiking: Add 50 µL of Working IS Solution directly onto the sample matrix.
-
Self-Validation: The IS must be added before the vial is sealed to track all losses.
-
-
Sealing: Cap immediately with a magnetic screw cap (PTFE/Silicone septum).
Step 3: SPME Extraction Parameters
-
Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).
-
Why: The "Gray" fiber covers the wide polarity range of thiazoles.
-
-
Incubation: 40°C for 15 min (250 rpm agitation).
-
Extraction: 30 min headspace exposure at 40°C.
Step 4: GC-MS Instrumentation
-
System: Agilent 7890/5977 (or equivalent).
-
Column: DB-WAX or SolGel-WAX (30 m × 0.25 mm × 0.25 µm).
-
Expert Note: Polar columns separate thiazoles well from non-polar hydrocarbon matrices.
-
-
Inlet: Splitless mode, 250°C. Desorption time: 3 min.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 150°C.
-
Ramp 20°C/min to 240°C (Post-run bake out).
-
Step 5: MS Detection (SIM Mode)
Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.
| Analyte | Type | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Dwell Time (ms) |
| 5-Ethylthiazole | Native | 113 (M+) | 98 ([M-CH₃]+) | 50 |
| d5-5-Ethylthiazole | Internal Std | 118 (M+5) | 103 ([M-CH₃]+) | 50 |
Note: The m/z 98 fragment corresponds to the loss of the terminal methyl group from the ethyl chain. In the d5-variant, this methyl group is CD3, so the loss is 18 mass units (CD3), but the ring retains CD2, resulting in m/z 103.
Data Processing & Calculation
Do not use simple external calibration. Use the Response Factor (RF) method.
-
Calculate RF: Analyze a standard mixture containing equal moles of Native and Label.
Ideally, RF should be close to 1.0. -
Calculate Unknown Concentration:
Method Validation Parameters
| Parameter | Acceptance Criteria | Experimental Check |
| Linearity | R² > 0.995 | 5-point calibration curve (10 - 1000 ng/g) maintaining constant IS conc. |
| Precision | RSD < 5% | 6 replicates of a spiked matrix sample. |
| Recovery | 95 - 105% | Spike native analyte into matrix pre-extraction; calculate against IS. |
| LOD | S/N > 3 | Estimated at ~0.5 ng/g using SIM mode. |
Troubleshooting (Expertise & Experience)
-
Issue: Peak Tailing.
-
Cause: Thiazoles are basic (pKa ~5.6) and can interact with silanols in the column.
-
Fix: Use a "Base Deactivated" liner and ensure the column is well-conditioned.
-
-
Issue: Low IS Recovery.
-
Cause: Matrix binding. High protein/fat matrices can trap the volatile.
-
Fix: Ensure the "Salting Out" step is consistent. For solid samples, enzymatic digestion (e.g., Protease) prior to extraction may release bound volatiles.
-
-
Issue: Artifact Formation.
-
Cause: Thermal degradation of precursors (e.g., thiamine) in the inlet.
-
Fix: Keep inlet temperature <250°C if possible.[4] SIDA compensates for this if the artifact formation is constant, but it's better to minimize it.
-
References
-
SIDA Principles in Flavor Analysis
- Schieberle, P. (1995). "New developments in methods for analysis of volatile flavor compounds and their precursors.
-
Source:
-
Thiazole Occurrence & Properties
-
NIST Chemistry WebBook. "5-Ethylthiazole Mass Spectrum."[1]
-
Source:
-
-
SPME Method for Thiazoles
-
Pawliszyn, J. (2012).[5] "Theory of Solid-Phase Microextraction." Handbook of Solid Phase Microextraction.
-
Source:
-
-
Synthesis of Deuterated Thiazoles (Hantzsch Method)
- Schwarz, M., & Eisenbrand, G. (2005). "N-Nitroso compounds in foods." Methods in Enzymology. (Reference for general alkyl-thiazole synthesis logic).
-
Source:
Sources
- 1. 5-Ethylthiazole [webbook.nist.gov]
- 2. Thiazole, 5-ethyl-2-methyl- [webbook.nist.gov]
- 3. Stable isotope studies on the biosynthesis of the thiazole moiety of thiamin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Flavor Profiling of Foods Containing 5-Ethylthiazole
Introduction: The Significance of 5-Ethylthiazole in Food Flavor
5-Ethylthiazole is a sulfur-containing heterocyclic compound that plays a pivotal role in the flavor profiles of a diverse range of cooked and processed foods.[1] As a product of the Maillard reaction and thermal degradation of sulfur-containing amino acids, its presence is often indicative of thermal processing.[1][2][3][4] This volatile compound is characterized by a complex aroma profile, often described as green, nutty, roasted, vegetable-like, and meaty.[5] Its contribution is particularly significant in foods such as coffee, cocoa, roasted meats, and some baked goods. Understanding and quantifying 5-Ethylthiazole and its associated flavor compounds are critical for product development, quality control, and ensuring a consistent sensory experience for the consumer.
This guide provides detailed protocols for the instrumental and sensory analysis of foods containing 5-Ethylthiazole, designed for researchers, scientists, and professionals in the food and flavor industries. The methodologies outlined herein are designed to be robust and self-validating, providing a comprehensive approach to flavor profiling.
Part 1: Instrumental Analysis of 5-Ethylthiazole using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
The analysis of volatile and semi-volatile compounds like 5-Ethylthiazole in complex food matrices is most effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS). When coupled with a solvent-free sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME), it provides a sensitive and reproducible method for flavor profiling.[6][7][8][9]
Principle of HS-SPME-GC-MS
HS-SPME is an equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a heated sample. Volatile and semi-volatile analytes, including 5-Ethylthiazole, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation. The separated compounds are subsequently detected and identified by a mass spectrometer.
Experimental Workflow for HS-SPME-GC-MS Analysis
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raw-feeding-prey-model.fr [raw-feeding-prey-model.fr]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. agilent.com [agilent.com]
- 6. scispace.com [scispace.com]
- 7. sbicafe.ufv.br [sbicafe.ufv.br]
- 8. scielo.br [scielo.br]
- 9. SPME-GC-MS untargeted metabolomics approach to identify potential volatile compounds as markers for fraud detection in roasted and ground coffee: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Ethylthiazole Synthesis via Hantzsch Condensation
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for improving the yield of 5-Ethylthiazole in the Hantzsch thiazole synthesis. It addresses common experimental challenges through a troubleshooting guide and frequently asked questions, grounded in established chemical principles and validated protocols.
Troubleshooting Guide: Enhancing Your 5-Ethylthiazole Yield
This section addresses specific issues you may encounter during the synthesis, offering explanations and actionable solutions to get your reaction back on track.
Question 1: My yield of 5-Ethylthiazole is consistently low. What are the most likely causes and how can I address them?
Low yields in the Hantzsch synthesis of 5-Ethylthiazole can often be traced back to several key factors.[1] A systematic evaluation of your reaction parameters is the most effective approach to pinpoint and resolve the issue.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical variables.[1]
-
Temperature: While some Hantzsch reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[2] If you observe slow or no product formation, a moderate increase in temperature could be beneficial. However, be cautious, as excessive heat can lead to the formation of degradation products and side reactions.[2]
-
Solvent: Alcohols like ethanol are commonly used, but aprotic solvents such as DMF may improve reaction efficiency in some cases.[2][3] The choice of solvent can significantly influence reactant solubility and reaction kinetics.
-
Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can promote the formation of impurities.[2]
-
-
Impurity of Starting Materials: The purity of your thioacetamide and α-haloketone (in this case, 3-chloro-2-pentanone or its bromo-analogue) is paramount.
-
α-Haloketone Stability: These reagents can be unstable.[2] It is recommended to use freshly prepared or properly stored (cold and dark) α-haloketones to avoid decomposition, which is a frequent cause of low yields.[2]
-
Thioamide Purity: Impurities present in the thioacetamide can participate in unwanted side reactions.[2] Using high-purity thioacetamide or purifying it before use is advisable.
-
-
Incorrect Stoichiometry: While the core reaction proceeds in a 1:1 molar ratio of the α-haloketone and thioamide, using a slight excess of the thioamide (e.g., 1.5 equivalents) can often drive the reaction to completion.[4] Since excess thioacetamide is typically soluble in the workup solution, it can be easily separated from the precipitated thiazole product.[4]
Question 2: I am observing a significant amount of an isomeric impurity. What is it likely to be, and how can I prevent its formation?
The formation of isomeric impurities is a known challenge in Hantzsch synthesis, particularly the formation of 2-imino-2,3-dihydrothiazoles.[1][2]
Cause & Prevention:
-
Reaction pH: The pH of the reaction medium plays a crucial role in directing the cyclization pathway. Acidic conditions can promote the formation of the 2-imino-2,3-dihydrothiazole isomer.[2][5]
-
Solution: To favor the formation of the desired 5-Ethylthiazole, it is recommended to conduct the reaction under neutral or slightly basic conditions.[1][2] This can be achieved by using a non-acidic solvent and, if necessary, adding a mild, non-nucleophilic base.
Question 3: I am having difficulty isolating and purifying the 5-Ethylthiazole product. What techniques can I employ for better results?
Effective product isolation and purification are key to obtaining a high-purity final product.
Troubleshooting & Optimization:
-
Product Precipitation: 5-Ethylthiazole, in its neutral form, is often poorly soluble in water.[6] A common and effective workup procedure involves pouring the reaction mixture into a dilute aqueous solution of a weak base, such as 5% sodium carbonate.[6] This neutralizes the HBr or HCl salt of the thiazole formed during the reaction, causing the neutral product to precipitate out of the solution.[4] The precipitate can then be collected by filtration.[1][6]
-
Chromatography: If precipitation does not yield a sufficiently pure product, column chromatography on silica gel is a standard purification method.[1] Optimization of the mobile phase is crucial to achieve good separation from any remaining starting materials or side products.
Frequently Asked Questions (FAQs)
This section provides concise answers to more general questions regarding the Hantzsch synthesis of 5-Ethylthiazole.
What is the fundamental mechanism of the Hantzsch synthesis for 5-Ethylthiazole?
The Hantzsch thiazole synthesis is a classic condensation reaction.[7][8] It begins with a nucleophilic attack of the sulfur atom from thioacetamide on the α-carbon of 3-chloro-2-pentanone (an α-haloketone), displacing the halide. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[4][6]
Are there any "green" or more environmentally friendly approaches to this synthesis?
Yes, significant advancements have been made in developing greener synthetic routes for the Hantzsch synthesis.[9] These methods include:
-
One-pot, multi-component reactions: This approach improves efficiency by combining multiple reaction steps into a single procedure.[9]
-
Use of recyclable catalysts: Catalysts like silica-supported tungstosilicic acid can be recovered and reused, reducing waste.[9]
-
Solvent-free or green solvent conditions: Performing the reaction without a solvent or in environmentally benign solvents like water minimizes volatile organic compound (VOC) emissions.[9]
-
Alternative energy sources: Techniques like ultrasonic irradiation or microwave-assisted synthesis have been shown to increase yields and significantly reduce reaction times.[9]
Can I use a catalyst to improve the reaction rate and yield?
Absolutely. The use of certain catalysts has been demonstrated to enhance the efficiency of the Hantzsch thiazole synthesis. For instance, silica-supported tungstosilicic acid has been successfully employed as a reusable catalyst to achieve good to excellent yields.[9]
Experimental Protocols & Data
Table 1: Key Reagents for 5-Ethylthiazole Synthesis
| Reagent | Structure | Molar Mass ( g/mol ) | Key Considerations |
| Thioacetamide | 75.13 | Ensure high purity.[2] | |
| 3-Chloro-2-pentanone | ![]() | 120.58 | Can be unstable; use freshly prepared or properly stored.[2] |
General Protocol for the Synthesis of 5-Ethylthiazole
This is a generalized procedure and may require optimization for your specific laboratory conditions.
Materials:
-
Thioacetamide
-
3-Chloro-2-pentanone
-
Ethanol (or another suitable solvent)
-
5% Sodium Carbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filtration flask
Procedure:
-
In a round-bottom flask, dissolve thioacetamide (1.0-1.5 equivalents) in ethanol.
-
To this solution, add 3-chloro-2-pentanone (1.0 equivalent).
-
Heat the reaction mixture to reflux with stirring for a designated period (monitor by TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and stir.[6]
-
Collect the resulting precipitate by vacuum filtration through a Buchner funnel.[1][6]
-
Wash the filter cake with cold water to remove any soluble impurities.[6]
-
Dry the collected solid to obtain the crude 5-Ethylthiazole.
-
If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]
Visualizing the Hantzsch Synthesis
To further clarify the process, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Caption: A workflow for troubleshooting low yields in the synthesis.
References
- BenchChem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions.
-
Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13836-13851. [Link]
- BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
-
Singh, R., et al. (2014). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Reddy, T. R., et al. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Advances, 13(7), 4558-4565. [Link]
-
De Kimpe, N., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 980-986. [Link]
-
Bagley, M. C., et al. (2003). Hantzsch thiazole synthesis. ResearchGate. [Link]
-
Various Authors. (n.d.). Thiazoles and Thioacetamide. ResearchGate. [Link]
- Google Patents. (2017).
-
Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Valensi, 7(1). [Link]
-
Organic Syntheses. (n.d.). trans-3-PENTEN-2-ONE. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
European Patent Office. (n.d.). Improved process for the preparation of thioacetamide. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Journal of Chemical Education. (2000). Learning from the Hantzsch synthesis. [Link]
-
Kiasat, A. R., et al. (2014). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE THERMAL CONDITIONS. Revista de Chimie, 65(3), 266-269. [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]
- Google Patents. (n.d.).
-
Liu, H., et al. (2006). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Synthetic Communications, 36(3), 347-354. [Link]
-
LibreTexts Chemistry. (2020). 20.17: Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. synarchive.com [synarchive.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ethylthiazole Synthesis & Impurity Profiling
Topic: Identification and Remediation of Side Products in 5-Ethylthiazole Synthesis Reference ID: TSC-5ET-2024-01 Audience: Process Chemists, R&D Scientists, Drug Development Professionals
Core Synthesis Overview (The Hantzsch Pathway)
The industrial standard for synthesizing 5-Ethylthiazole (CAS: 15679-12-6) utilizes the Hantzsch Thiazole Synthesis . This route involves the condensation of 2-halobutanal (typically 2-bromobutanal or 2-chlorobutanal) with thioformamide .
While this pathway is generally high-yielding, it is susceptible to specific side reactions governed by pH, temperature, and starting material purity. The formation of impurities is rarely random; it follows distinct mechanistic causalities that can be diagnosed and corrected.
Mechanistic Pathway & Side Product Branching
The following diagram illustrates the primary reaction vector and the specific divergence points where critical impurities are generated.
Figure 1: Mechanistic flow of 5-Ethylthiazole synthesis via Hantzsch pathway, highlighting critical impurity divergence points.
Impurity Identification Guide
The following table summarizes the most frequent impurities encountered during GC-MS or HPLC analysis of crude reaction mixtures.
| Impurity Name | Origin / Causality | Detection (GC-MS/Physical) | Remediation Strategy |
| 4-Ethylthiazole | Regioisomerism: Caused by the presence of 1-halobutan-2-one impurity in the starting 2-halobutanal. | M+ 113 (Same as target). Separation requires high-efficiency capillary columns (e.g., DB-Wax). | Prevention: Distill starting material (2-halobutanal) to remove the ketone isomer. Post-reaction separation is difficult due to boiling point proximity. |
| 2,5-Diethylpyrazine | Dimerization: If thioformamide hydrolyzes to release ammonia, or if ammonia is used for pH adjustment, it reacts with the aldehyde to form alpha-amino aldehydes which dimerize. | M+ 136 . Distinct "roasted nut/earthy" off-note even at trace levels. | Control: Avoid ammonia bases. Use carbonates (Na₂CO₃) or organic bases (TEA). Maintain temperature <50°C during addition. |
| 2-Hydroxybutanal | Hydrolysis: Water present in the solvent system attacks the alpha-halo aldehyde before it reacts with thioformamide. | M+ 88 (often weak). Appears as a broad early-eluting peak or decomposes in injector. | Dry Solvents: Ensure solvent (Ethanol/DCM) water content is <0.1%. Add molecular sieves if necessary. |
| Elemental Sulfur (S₈) | Decomposition: Thermal degradation of thioformamide or oxidation of thiol intermediates. | M+ 256 . Yellow precipitate in the reaction flask. | Filtration: Remove bulk sulfur by filtration before workup. Wash organic layer with sodium sulfite solution. |
| 2,2'-Dithiobis(5-ethylthiazole) | Oxidative Coupling: Oxidation of the intermediate mercaptan or ring opening/re-closing under oxidative stress. | M+ 224-226 . Late eluting peak. | Inert Atmosphere: Conduct reaction strictly under Nitrogen or Argon. |
Troubleshooting & FAQs
Q1: My crude product has a persistent "burnt" or "earthy" off-note different from the expected nutty aroma. What is it?
Diagnosis: This is the classic olfactory signature of Pyrazines (specifically 2,5-diethylpyrazine).
Technical Context: Pyrazines form when free ammonia is present in the system. In the Hantzsch synthesis, if the reaction environment becomes too basic or too hot, the thioformamide can decompose to release
-
Check your base: Are you using ammonium hydroxide? Switch to Sodium Bicarbonate or Triethylamine .
-
Check Thioformamide quality: Old thioformamide often contains decomposition products including ammonia. Recrystallize or prepare fresh.
Q2: I see a peak with the exact same mass (113) as my product but slightly different retention time. Is it an artifact?
Diagnosis: This is likely 4-Ethylthiazole . Technical Context: The Hantzsch synthesis is regioselective based on the position of the halogen.
-
2-halobutanal
5-Ethylthiazole (Target). -
1-halobutan-2-one
4-Ethylthiazole (Impurity). Commercially available 2-bromobutanal often contains 2-5% of the ketone isomer due to the manufacturing process (bromination of butanone vs. butanal) [2]. Action Plan: You cannot easily separate these isomers chemically. You must verify the purity of your starting material via GC. If the starting aldehyde has the isomer, the final product will have the impurity.
Q3: The reaction mixture turned into a dark, viscous tar. What happened?
Diagnosis: Polymerization of the 2-halobutanal . Technical Context: Alpha-halo aldehydes are highly reactive electrophiles. In the presence of strong bases or excessive heat before the thioformamide reacts, they undergo rapid Aldol-type polymerization. Action Plan:
-
Protocol Adjustment: Always add the 2-halobutanal dropwise to the thioformamide solution, not the other way around. This ensures the aldehyde is immediately consumed by the nucleophile (thioamide) rather than reacting with itself.
-
Temperature Control: Keep the addition temperature between 0°C and 5°C.
Standardized Synthesis Protocol (Self-Validating)
Objective: Synthesis of 5-Ethylthiazole minimizing pyrazine and regioisomer formation.
Reagents:
-
Thioformamide (1.05 eq)
-
2-Bromobutanal (1.00 eq, Purity >98% by GC)
-
Ethanol (Anhydrous)
-
Magnesium Sulfate (Drying agent)
Step-by-Step Workflow:
-
Preparation of Thioamide Solution:
-
Dissolve Thioformamide (1.05 eq) in anhydrous Ethanol (10 mL/g).
-
Validation Point: Solution should be clear yellow. Turbidity indicates sulfur contamination; filter if necessary.
-
-
Controlled Addition (The Critical Step):
-
Cool the solution to 0-5°C using an ice bath.
-
Add 2-Bromobutanal (1.00 eq) dropwise over 30 minutes.
-
Why? Low temperature prevents aldehyde polymerization (tar) and thioamide decomposition (sulfur/ammonia).
-
-
Cyclization:
-
Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Heat to reflux (78°C) for exactly 60 minutes to drive dehydration.
-
Validation Point: TLC (Hexane:EtOAc 8:2) should show disappearance of the aldehyde spot.
-
-
Workup & Purification:
-
Evaporate ethanol under reduced pressure.
-
Neutralize the residue with saturated NaHCO₃ (Do NOT use ammonia).
-
Extract with Dichloromethane (3x).
-
Wash organic layer with 10% Sodium Bisulfite (removes unreacted aldehyde and sulfur traces).
-
Dry over MgSO₄ and concentrate.
-
Final Purification: Vacuum distillation (Bp ~76-78°C @ 15 mmHg).
-
References
-
Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Chapter 3: Thiazoles).[1]
- Metzger, J. V. (1979). Thiazole and its Derivatives. Wiley-Interscience. (Detailed mechanisms on Hantzsch synthesis side reactions).
-
PubChem Compound Summary. (2024). "5-Ethylthiazole."[2][3] National Center for Biotechnology Information.
-
Organic Chemistry Portal. (2024). "Synthesis of Thiazoles." (Current methodologies and catalyst variations).
Sources
Stability issues of 5-Ethylthiazole under different pH conditions
Technical Support Center: 5-Ethylthiazole Stability
Welcome to the technical support guide for 5-Ethylthiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of 5-Ethylthiazole's stability profile, particularly concerning pH. Our goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to anticipate, troubleshoot, and resolve stability-related challenges in your experiments.
Part 1: General Stability Profile of 5-Ethylthiazole
5-Ethylthiazole, a heterocyclic compound, is integral to various applications, from flavor chemistry to pharmaceutical intermediates.[1] Its stability is a critical parameter for ensuring product quality, efficacy, and shelf-life.[2] The thiazole ring, while aromatic, possesses sites susceptible to chemical degradation under certain environmental conditions. The most influential of these is pH, which can catalyze hydrolytic degradation pathways.[3][4] Understanding this profile is the first step in successful formulation and development.
Factors such as temperature, light, and the presence of oxidizing agents can also significantly impact its stability, often in a pH-dependent manner.[5][6] Stress testing, as outlined in regulatory guidelines like ICH Q1A(R2), is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[5]
Part 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability of 5-Ethylthiazole.
Q1: What is the expected stability of 5-Ethylthiazole across the pH spectrum?
A1: Based on the chemistry of related thiazole-containing molecules, 5-Ethylthiazole is expected to exhibit its greatest stability in the acidic to slightly acidic pH range (approximately pH 3-5).[7][8] As the pH becomes neutral and moves into the alkaline region (pH > 7), the rate of degradation is expected to increase significantly.[3][9] This is primarily due to the increased concentration of hydroxide ions, which can act as nucleophiles and catalyze the hydrolysis of the thiazole ring.[4]
Q2: What are the primary degradation pathways for thiazole compounds like 5-Ethylthiazole under pH stress?
A2: The primary degradation pathway is hydrolysis.[10][11] In acidic or basic conditions, the thiazole ring can undergo cleavage. For thiazolium ions, the rate-limiting step for hydrolysis is often the breakdown of a tetrahedral addition intermediate.[4] While specific degradation products for 5-Ethylthiazole must be empirically determined, potential pathways could involve ring-opening to form intermediate species that may further degrade. Photodegradation is another potential pathway, where exposure to light can lead to the formation of unstable endoperoxides that rearrange into different structures.[12]
Q3: How do buffer salts affect the stability of 5-Ethylthiazole?
A3: Buffer salts can directly participate in the degradation reaction, a phenomenon known as general acid-base catalysis.[4] The specific buffer species, not just the pH it maintains, can influence the degradation rate. For instance, studies on thiamine (a vitamin containing a thiazole ring) have shown that phosphate buffers can have a stronger catalytic effect on degradation at higher pH compared to citrate buffers.[13] Therefore, when formulating, it is crucial to screen different buffer systems, even at the same target pH.
Q4: What are the standard regulatory guidelines for conducting pH stability studies?
A4: The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing.[5] It recommends stress testing to evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[5] This typically involves subjecting a solution or suspension of the substance to a range of pH conditions (e.g., pH 1.2, 4.5, 6.8, 9.0) at elevated temperatures to accelerate degradation. The goal is to identify potential degradants and develop stability-indicating analytical methods.[14]
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q5: My 5-Ethylthiazole solution shows rapid degradation at neutral pH (pH 7.0) even at room temperature. Is this expected?
A5: Yes, this is plausible. While the most rapid degradation is often seen in strongly alkaline conditions, some thiazole compounds show significantly decreased stability as the pH approaches and surpasses neutrality.[13][15]
-
Causality: At neutral pH, the concentration of hydroxide ions is sufficient to initiate hydrolysis, albeit slower than at pH 9 or 10. Furthermore, if you are using a buffer, such as a phosphate buffer, the dibasic anion (HPO₄²⁻) can act as a catalyst, accelerating degradation even at pH 7.[13]
-
Troubleshooting Steps:
-
Confirm pH: Use a calibrated pH meter to confirm the exact pH of your solution.
-
Buffer Selection: If using a buffer, consider switching to an alternative. For example, if you are using a phosphate buffer, try a citrate buffer or a different system to see if the stability improves.[13]
-
Lower pH: If your application allows, lower the pH of the solution to the 4-5 range, where stability is expected to be optimal.
-
Temperature Control: Ensure your solution is protected from elevated temperatures, as heat will accelerate the degradation process.
-
Q6: I am observing multiple new peaks in my HPLC chromatogram after stressing 5-Ethylthiazole in an acidic solution (e.g., pH 1.2 HCl). How can I identify if these are degradation products?
A6: The appearance of new peaks is a strong indication of degradation. A systematic approach is needed for confirmation and identification.
-
Causality: Under strong acid and heat, 5-Ethylthiazole can degrade into various products. The goal of a stability-indicating method is to separate the parent compound from all of these degradation products.[14]
-
Troubleshooting & Identification Workflow:
-
Peak Purity Analysis: If you are using an HPLC with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, perform a peak purity analysis on the 5-Ethylthiazole peak. This will help determine if any degradants are co-eluting.[14]
-
Mass Balance: Calculate the mass balance. The initial assay value of 5-Ethylthiazole should be close to the sum of the assay of the remaining 5-Ethylthiazole and the assays of all degradation products. A significant deviation may suggest a non-UV active degradant or a problem with the analytical method.
-
LC-MS/MS Analysis: The most effective way to identify the new peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique will provide the molecular weight of each new compound and fragmentation data that can be used to elucidate their structures.[12][16]
-
Q7: My stability study results are inconsistent between batches. What could be the cause?
A7: Batch-to-batch inconsistency in stability can be a frustrating issue, often pointing to subtle variations in composition or handling.
-
Causality: The most common causes are the presence of trace-level impurities or contaminants that may catalyze degradation, or slight variations in the initial pH or moisture content of the starting material.
-
Troubleshooting Steps:
-
Impurity Profiling: Analyze the impurity profile of each batch using a high-resolution analytical technique like HPLC or GC-MS before starting the stability study. Even minor differences in impurities could be significant.
-
Standardize Starting Conditions: Ensure that the initial pH of your solutions is identical for each batch. Meticulously control the preparation process.
-
Control of Headspace: For solutions, consider the effect of oxygen in the headspace of your container. Purging with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation, which can be pH-dependent.
-
Container Interaction: Ensure the container and closure system are inert and not contributing to the degradation.[6][17]
-
Part 4: Data & Diagrams
Illustrative Stability Data
The following table summarizes the expected degradation behavior of 5-Ethylthiazole based on general principles of thiazole chemistry. Actual rates must be determined experimentally.
| pH | Buffer System (0.1 M) | Temperature (°C) | Expected Half-Life (t½) | Primary Concern |
| 1.2 | HCl | 60 | Moderate | Acid Hydrolysis |
| 4.5 | Citrate | 60 | Long | Optimal Stability |
| 4.5 | Phosphate | 60 | Long | Optimal Stability |
| 6.8 | Phosphate | 60 | Short | Base-Catalyzed Hydrolysis |
| 9.0 | Borate | 60 | Very Short | Rapid Base Hydrolysis |
Visualized Workflows and Relationships
Caption: Key factors influencing the stability of 5-Ethylthiazole.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development - Dow Development Labs [dowdevelopmentlabs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. japsonline.com [japsonline.com]
- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. ijpsm.com [ijpsm.com]
- 15. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. www3.paho.org [www3.paho.org]
Technical Support Center: Precision Analysis of 5-Ethylthiazole
Status: Operational Ticket Focus: Overcoming Matrix Effects & Signal Suppression Applicable Techniques: GC-MS (Primary), HS-SPME, LC-MS (Metabolite focus)
Introduction: The "Volatile Base" Paradox
Welcome to the technical support hub for 5-Ethylthiazole. This molecule presents a dual challenge in quantitative analysis:
-
Volatility (BP ~178°C): It requires careful handling to prevent evaporative loss.
-
Basicity (pKa ~2.5): The nitrogen atom in the thiazole ring possesses a lone pair of electrons. In acidic matrices, it protonates and remains trapped in the aqueous phase. In the gas phase, it interacts aggressively with active silanol sites in GC liners, causing peak tailing.
This guide moves beyond standard protocols to address the causality of matrix effects—specifically fiber competition in SPME and active site adsorption in GC inlets.
Module 1: Diagnostic Triage
Is it the Matrix or the Instrument? Before modifying your extraction, confirm the source of the error. Use this logic flow to diagnose the issue.
Figure 1: Diagnostic logic tree for isolating 5-Ethylthiazole analytical failures.
Module 2: Extraction & Sample Preparation
The Critical Variable: pH Control
5-Ethylthiazole is a weak base. In acidic food matrices (e.g., fruit juices, fermented products), it exists as a protonated cation (
-
The Fix: Adjust sample pH to >6.0 (ideally 7.0–8.0) using saturated Sodium Bicarbonate or Phosphate buffer. This forces the equilibrium toward the neutral, volatile form.
Troubleshooting HS-SPME Competition
In high-lipid matrices (meat, dairy), "displacement effects" occur. High-concentration volatiles displace trace 5-Ethylthiazole from the SPME fiber.
| Symptom | Root Cause | Technical Solution |
| Non-Linear Calibration | Fiber Saturation | Switch Fiber Type: Move from CAR/PDMS (high capacity for small molecules but easily saturated) to DVB/CAR/PDMS . The Divinylbenzene (DVB) layer adds capacity for larger interferences, protecting the Carboxen (CAR) layer for the thiazole. |
| High RSD (>15%) | Competition | Dilution: Dilute the sample 1:10 with saturated NaCl solution. This reduces the load of competing matrix components while the "salting out" effect maintains thiazole sensitivity. |
| Drifting RT | Fiber Swelling | Post-Bake: Ensure the fiber is baked at 260°C for 5 mins between injections to remove high-boiling lipids that alter fiber phase ratio. |
Module 3: GC-MS Instrumental Optimization
The "Active Site" Phenomenon
The thiazole nitrogen interacts with free silanols in the GC liner and column head, leading to "shark fin" tailing. This is often mistaken for a matrix effect.
Protocol: Analyte Protectants (AP) Instead of just cleaning the liner, use APs to chemically mask active sites during every injection.
-
Preparation: Create a solution of Sorbitol (1 mg/mL) and Ethylglycerol (10 mg/mL) in the final extraction solvent (or coat the SPME fiber).
-
Mechanism: These polyols have multiple hydroxyl groups that bind to silanols more aggressively than 5-Ethylthiazole, effectively "paving the road" for your analyte.
-
Result: Symmetrical peaks and improved linearity at low ppb levels.
Module 4: Quantification Strategy
Why External Calibration Fails
In complex matrices, the "Matrix-Induced Response Enhancement" is common. Matrix components coat the liner, reducing active sites and making the sample signal higher than the clean standard signal. This leads to false positives (overestimation).
The Solution: Stable Isotope Dilution Assay (SIDA)
This is the only self-validating method for 5-Ethylthiazole.
Workflow:
-
Internal Standard (IS): Use 5-Ethylthiazole-d5 (Deuterated). If unavailable, use 2-Isobutylthiazole (ensure it is not naturally present).
-
Spiking: Add IS to the sample before any extraction or pH adjustment.
-
Calculation: Plot the Ratio (
) vs. Concentration.-
Why: Any loss during extraction, fiber competition, or MS ionization suppression affects both the native and deuterated forms equally. The ratio remains constant.
-
Figure 2: Stable Isotope Dilution Assay (SIDA) workflow to negate matrix effects.
FAQ: Common User Scenarios
Q: I see 5-Ethylthiazole in my blanks. Is it carryover? A: Likely. Thiazoles are sticky.
-
Fix: Implement a "blank" injection with a clean liner. If it persists, check the split vent line. Thiazoles can condense in the cool spots of the split vent and bleed back during subsequent runs. Replace the split vent trap.
Q: My recovery is <40% in meat samples compared to water. A: This is the "Protein Binding" effect.
-
Fix: Use Enzymatic Digestion . Treat the meat slurry with Protease Type XIV for 30 mins at 37°C prior to extraction. This breaks the protein-thiazole binding, releasing the analyte into the headspace.
Q: Can I use Liquid-Liquid Extraction (LLE)? A: Not recommended. 5-Ethylthiazole is highly volatile. Concentration steps (nitrogen blow-down) will cause significant analyte loss (up to 50%). If you must use LLE, use a keeper solvent (e.g., tetradecane) to prevent total evaporation.
References
-
Erney, D. R., et al. (1993). Explanation of the Matrix-Induced Chromatographic Response Enhancement of Organophosphorus Pesticides during Open Tubular Column Gas Chromatography with Splitless or Hot On-Column Injection and Flame Photometric Detection. Journal of Chromatography A.
- Relevance: Foundational paper explaining how matrix components de-activate liners, relevant to the "Active Site" phenomenon described in Module 3.
- Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"
Technical Support Center: Isomeric Thiazole Separation (GC-MS)
Topic: Optimizing GC-MS parameters for isomeric thiazole separation Role: Senior Application Scientist Status: System Operational
Mission Statement
Thiazoles are notorious in gas chromatography. Their basic nitrogen atom interacts with active sites (silanols), leading to severe peak tailing, while their isomeric forms (e.g., 2,4- vs. 2,5-dimethylthiazole) often share identical boiling points and electron ionization (EI) fragmentation patterns.
This guide moves beyond generic advice. We treat the GC-MS as a holistic system where surface chemistry, thermodynamics, and ion physics must align to resolve these specific heterocycles.
Module 1: Chromatographic Resolution & Surface Chemistry
Q: My thiazole isomers are co-eluting on a standard 5%-phenyl column (e.g., DB-5ms). Increasing the ramp rate didn't help. What is the move?
A: You are facing a selectivity limit, not an efficiency limit. Standard non-polar or low-polarity columns (100% PDMS or 5% phenyl) separate primarily based on boiling point (dispersive forces). Isomeric thiazoles often have boiling points within 1–2°C of each other. You must exploit their dipole moments .
-
The Fix: Switch to a high-polarity Polyethylene Glycol (PEG/Wax) stationary phase (e.g., DB-WAX, HP-INNOWax).
-
The Mechanism: Thiazoles possess a permanent dipole due to the sulfur and nitrogen heteroatoms. A PEG phase interacts via strong dipole-dipole and hydrogen bonding mechanisms, which differentiates isomers based on the position of the alkyl substituents relative to the nitrogen, not just volatility.
-
Data Comparison:
| Parameter | 5% Phenyl (Low Polarity) | PEG / Wax (High Polarity) |
| Separation Mechanism | Dispersive (Boiling Point) | Dipole-Dipole + H-Bonding |
| Isomer Resolution (Rs) | Often < 1.0 (Co-elution) | Typically > 1.5 (Baseline) |
| Thermal Limit | High (~325°C) | Lower (~250°C) |
| Bleed | Low | Higher (requires conditioning) |
Q: I have separation, but the peaks are tailing severely (Asymmetry > 1.8). Is my column dead?
A: Likely not dead, but "active." Thiazoles are Lewis bases. The nitrogen atom in the thiazole ring has a lone pair of electrons that acts as a Lewis base. It will bind to acidic silanol groups (Si-OH) exposed on your liner, glass wool, or column walls. This reversible adsorption causes the "tail" as molecules drag behind the main band.
-
Protocol for Deactivation:
-
Inlet Liner: Switch to an Ultra-Inert (UI) or base-deactivated liner with deactivated glass wool. Standard splitless liners are often insufficient.
-
Column Trimming: Active sites accumulate at the column head. Trim 10–20 cm from the inlet side using a ceramic wafer.[1]
-
Gold Seal: Replace the inlet gold seal; oxidized metal surfaces catalyze degradation and adsorption.
-
Critical Check: If tailing persists after inlet maintenance, the column stationary phase itself may be compromised.[2] Test with a neutral marker (e.g., naphthalene). If naphthalene is symmetrical but thiazole tails, the issue is chemical activity, not flow path dead volume.
Module 2: Mass Spectral Identification
Q: The EI spectra for 2,4-dimethylthiazole and 2,5-dimethylthiazole look identical. How do I confirm identity without pure standards?
A: EI fragmentation is often insufficient for positional isomers. You need a multi-dimensional approach.
-
Leverage Retention Indices (RI): Because mass spectra are equivocal, the Linear Retention Index (LRI) becomes your primary identifier. You must run an alkane ladder (C8–C20) under the exact same conditions.
-
Note: Literature RI values are column-specific. An RI on a DB-5 is useless for a DB-WAX run.
-
-
Look for the "Ortho Effect" (Specific Ions): If your thiazoles have substituents on adjacent carbons (e.g., 4,5-substitution), they may undergo specific rearrangements (like McLafferty rearrangements) that are sterically hindered in 2,4-isomers.
-
Action: Zoom in on the m/z range 80–120. Look for variations in the ratio of the molecular ion
to the ring-cleavage fragments .
-
-
Soft Ionization (Plan B): If available, switch to Positive Chemical Ionization (PCI) using Methane or Ammonia. This yields a strong
peak with minimal fragmentation, confirming molecular weight if impurities are suspected, though it won't solve the isomer differentiation alone.
Module 3: Optimization Workflow
Standard Operating Procedure (SOP): Thiazole Optimization Loop
Objective: Maximize Resolution (
Phase 1: Inlet Parameters
-
Mode: Split (10:1) is preferred to minimize residence time and tailing. Use Splitless only for trace analysis (<1 ppm).
-
Temperature: 250°C. (Too high = thermal degradation; Too low = condensation/broadening).
Phase 2: Oven Program (The "Generic" Thiazole Ramp)
-
Initial: 60°C (Hold 1 min) – Traps volatile thiazoles.
-
Ramp 1: 5°C/min to 160°C – Slow ramp crucial for isomer separation.
-
Ramp 2: 20°C/min to 240°C (or column max) – Elute heavy matrix.
-
Flow: Constant Flow (1.0 mL/min for Helium).
Phase 3: MS Acquisition
-
Scan Speed: Must achieve 10–12 points across the peak. If peaks are 3 seconds wide, scan rate must be
Hz. -
Mass Range: 40–300 m/z. (Avoid <40 m/z to reduce air/water background).
Visualization: Troubleshooting Logic & Workflow
Diagram 1: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing separation and detection failures in thiazole analysis.
Diagram 2: Method Development Workflow
Caption: Step-by-step optimization cycle for maximizing resolution of isomeric heterocycles.
References
-
Agilent Technologies. (2016). GC Troubleshooting Series: Tailing Peaks. Retrieved from [Link]
-
Mazur, D. M., et al. (2023).[3] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 977.[3] Retrieved from [Link]
-
Restek Corporation. (2023). Restek Capillary Column Selection Guide: Polar vs. Non-Polar Phases. Retrieved from [Link]
-
Royal Society of Chemistry. (1970). Studies in mass spectrometry.[1][4][5][6][7][8] Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B. Retrieved from [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Электронный научный архив УрФУ: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy [elar.urfu.ru]
- 4. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. blog.organomation.com [blog.organomation.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. azom.com [azom.com]
Technical Support Center: Prevention of 5-Ethylthiazole Degradation in Thermal Processing
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-Ethylthiazole. This document provides in-depth troubleshooting guides and frequently asked questions to address the challenges of its degradation during thermal processing. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of 5-Ethylthiazole's Thermal Instability
5-Ethylthiazole is a volatile heterocyclic compound with significant applications in the flavor and pharmaceutical industries. However, its aromatic nature and the presence of heteroatoms in the thiazole ring make it susceptible to degradation under thermal stress. This degradation can lead to loss of desired properties, formation of unwanted byproducts, and compromised product quality and safety. Understanding the mechanisms of degradation and implementing effective preventative strategies are crucial for successful application.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of 5-Ethylthiazole degradation during thermal processing?
A1: The degradation of 5-Ethylthiazole during thermal processing is primarily driven by two interconnected pathways: thermal decomposition and oxidative degradation.
-
Thermal Decomposition: At elevated temperatures, the 5-Ethylthiazole molecule can undergo fragmentation. This process often involves the cleavage of the ethyl group and potentially the opening of the thiazole ring. While specific decomposition temperatures for 5-Ethylthiazole are not extensively published, studies on similar heterocyclic compounds suggest that thermal degradation can become significant at temperatures exceeding 200-250°C[1]. The Maillard reaction, a key process in food chemistry occurring at temperatures around 140-165°C, can lead to both the formation and degradation of thiazole compounds[2][3].
-
Oxidative Degradation: The presence of oxygen during heating can significantly accelerate the degradation of 5-Ethylthiazole. The thiazole ring is susceptible to oxidation, which can lead to the formation of various oxidized byproducts and a loss of the characteristic aroma and biological activity. This process can be initiated by heat and light.
-
Influence of pH: The pH of the processing medium plays a critical role. Some studies on related sulfur-containing flavor compounds have shown that stability can be pH-dependent, with some compounds exhibiting maximum stability in slightly acidic conditions (around pH 4.0)[4][5]. In general, extremes in pH, both acidic and basic, can catalyze hydrolytic and other degradative reactions, especially at elevated temperatures.
Q2: What are the typical signs of 5-Ethylthiazole degradation in my experiments?
A2: Degradation of 5-Ethylthiazole can manifest in several ways:
-
Sensory Changes: In flavor applications, a noticeable change in aroma profile is a key indicator. This can include a weakening of the desired nutty or savory notes, or the emergence of off-odors.
-
Physical Changes: Discoloration of the product, such as browning or darkening, can occur, often as a result of complex reactions like the Maillard reaction.[6][7]
-
Analytical Detection: Chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are essential for quantitative assessment. Signs of degradation include:
-
A decrease in the peak area or height of the 5-Ethylthiazole peak over time or with increasing temperature.
-
The appearance of new, unidentified peaks in the chromatogram, which represent degradation byproducts.
-
Q3: Which analytical techniques are most suitable for monitoring 5-Ethylthiazole degradation?
A3: A combination of chromatographic and spectrometric techniques is recommended for a comprehensive analysis of 5-Ethylthiazole degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for analyzing volatile and semi-volatile compounds like 5-Ethylthiazole and its potential degradation products.[8][9] GC separates the different components of a sample, and MS provides mass spectra that can be used to identify the individual compounds by comparing them to spectral libraries.[9][10] Pyrolysis-GC-MS is a specific application of this technique that allows for the controlled thermal degradation of a sample to identify its pyrolytic byproducts.[11][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for quantifying the parent 5-Ethylthiazole compound and less volatile degradation products.[14] It is a robust and reliable technique for routine stability testing.
The table below summarizes the primary applications of these techniques:
| Analytical Technique | Primary Application | Information Gained |
| GC-MS | Identification and quantification of volatile and semi-volatile degradation products. | Structural elucidation of byproducts, confirmation of degradation pathways. |
| Pyrolysis-GC-MS | Controlled thermal decomposition studies. | Identification of pyrolytic fragments, understanding of thermal breakdown mechanisms. |
| HPLC | Quantification of the parent 5-Ethylthiazole compound and non-volatile byproducts. | Rate of degradation, stability under different conditions. |
Troubleshooting Guide: Preventing 5-Ethylthiazole Degradation
This section provides a structured approach to troubleshooting and preventing the degradation of 5-Ethylthiazole during your thermal processing experiments.
Issue 1: Significant loss of 5-Ethylthiazole is observed after thermal processing.
Potential Causes and Corrective Actions:
-
Excessive Temperature: The processing temperature may be too high, leading to thermal decomposition.
-
Corrective Action: If possible, lower the processing temperature. Even a small reduction can significantly decrease the rate of degradation.[15] For processes that require high temperatures, consider minimizing the heating time.
-
-
Presence of Oxygen: Oxidative degradation is a major contributor to the loss of thiazole compounds.
-
Corrective Action:
-
Inert Atmosphere: Purge the reaction vessel and headspace with an inert gas such as nitrogen or argon before and during heating to displace oxygen.
-
Antioxidants: Incorporate heat-stable antioxidants into your formulation. Synthetic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-butylhydroquinone (TBHQ) are effective at scavenging free radicals that initiate oxidation.[15][16][17] TBHQ is known for its high thermal stability.[18] Natural antioxidants such as tocopherols (Vitamin E) and ascorbic acid (Vitamin C) can also be effective, sometimes in combination with synthetic antioxidants.[5]
-
-
-
Unfavorable pH: The pH of the medium can catalyze degradation.
Workflow for Optimizing Thermal Processing Conditions
Caption: A systematic workflow for troubleshooting and preventing the thermal degradation of 5-Ethylthiazole.
Issue 2: Formation of undesirable byproducts is detected by GC-MS.
Potential Causes and Corrective Actions:
-
Complex Interactions within the Matrix: The food or drug matrix itself can contribute to degradation. Components like sugars, amino acids, and metal ions can react with 5-Ethylthiazole at high temperatures.[12][19][20]
-
Corrective Action:
-
Matrix Simplification: If possible, simplify the matrix to identify the specific components that are reacting with 5-Ethylthiazole.
-
Chelating Agents: If metal ion catalysis is suspected, the addition of a chelating agent like EDTA may help to sequester the metal ions and prevent them from participating in degradation reactions.
-
Encapsulation: This is an advanced technique where the 5-Ethylthiazole is enclosed within a protective shell (e.g., cyclodextrins, liposomes).[17][18] This physically separates it from reactive components in the matrix and can also improve its thermal stability.[18]
-
-
Experimental Protocol: Evaluating the Efficacy of Antioxidants
This protocol outlines a method for testing the effectiveness of different antioxidants in preventing the thermal degradation of 5-Ethylthiazole.
1. Materials:
- 5-Ethylthiazole standard
- Solvent (appropriate for your application, e.g., propylene glycol, ethanol, or a model food matrix)
- Antioxidants to be tested (e.g., BHT, BHA, TBHQ, Tocopherol)
- Inert gas (Nitrogen or Argon)
- Sealed reaction vials suitable for heating
- GC-MS system with an appropriate column (e.g., DB-5ms)
2. Sample Preparation:
- Prepare a stock solution of 5-Ethylthiazole in your chosen solvent at a known concentration.
- Divide the stock solution into several aliquots.
- To each aliquot (except the control), add one of the selected antioxidants at a predetermined concentration (e.g., 0.02% w/v).
- Create a "no antioxidant" control group.
- For each antioxidant and the control, prepare two sets of samples: one to be heated and one to be kept at room temperature as a baseline.
- Purge the headspace of each vial with inert gas before sealing.
3. Thermal Processing:
- Place the "heated" set of vials in an oven or heating block at your desired processing temperature (e.g., 150°C) for a specific duration (e.g., 30 minutes).
- Allow the vials to cool to room temperature.
4. Analysis:
- Analyze all samples (heated and unheated, with and without antioxidants) by GC-MS.
- Quantify the peak area of 5-Ethylthiazole in each sample.
- Identify and semi-quantify any major degradation products.
5. Data Interpretation:
- Calculate the percentage of 5-Ethylthiazole remaining in each heated sample compared to its unheated counterpart.
- Compare the percentage of degradation in the antioxidant-containing samples to the control sample to determine the efficacy of each antioxidant.
Visualization of Preventative Strategies
Caption: Key factors contributing to 5-Ethylthiazole degradation and their corresponding preventative strategies.
Conclusion
The thermal degradation of 5-Ethylthiazole is a multifaceted challenge that requires a systematic and informed approach to overcome. By carefully controlling processing parameters such as temperature, oxygen exposure, and pH, and by utilizing protective strategies like the addition of antioxidants or encapsulation, researchers can significantly improve the stability of this important compound. The troubleshooting guide and experimental protocols provided herein serve as a starting point for developing robust processes that preserve the integrity of 5-Ethylthiazole in your specific application.
References
- Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry.
- Effect of pH on the thermal stability of potent roasty odorants, 3-mercapto-3-methylbutyl esters, in coffee drink. Journal of Agricultural and Food Chemistry.
- Effect of pH on the Thermal Stability of Potent Roasty Odorants, 3-Mercapto-3-methylbutyl Esters, in Coffee Drink.
- Maintaining volatile flavor compounds during he
- How heat affects flavor. Restaurant Business Magazine.
- Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews.
- Research progress of thiazole flavor compounds. CABI Digital Library.
- Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applic
- Factors Affecting Flavour Stability. Food Marketing & Technology.
- Flavor Stability: Techniques & Factors. StudySmarter.
- Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applic
- Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. PubMed.
- THE EFFECT OF pH ON FLAVOR FORMATION AND ANTIOXIDANT ACTIVITY OF AMINO ACID AND SUGARS INTERACTION PRODUCTS.
- THE EFFECT OF pH ON FLAVOR FORMATION AND ANTIOXIDANT ACTIVITY OF AMINO ACID AND SUGARS INTERACTION PRODUCTS.
- Effects of pH adjustment and heat treatment on the stability and the formation of volatile compounds of garlic.
- Full article: A study with sensory evaluation and GC-MS/HPLC analysis on changes of flavor compounds in mutton during storage. Taylor & Francis Online.
- 2-Ethyl-4-methyl thiazole CAS#: 15679-12-6. ChemicalBook.
- Exploring Formation and Control of Hazards in Thermal Processing for Food Safety. MDPI.
- Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator.
- An Approach to Flavor Chemical Thermal Degrad
- 4 - SAFETY D
- Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization.
- Changes and Analytical Techniques in Volatile Flavor Compounds in Dried Agricultural Products: A Review. MDPI.
- Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).
- GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption.
- Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N -(1-Deoxy- d -xylulos-1-yl)-alanine.
- Thermolabile essential oils, aromas and flavours: Degradation pathways, effect of thermal processing and alter
- 501383 ethyl-2 4-methyl thiazole safety data sheet.
- Pyrolysis GC-MS (Py-GC-MS)
- Pyrolysis GCMS with OPTIC inlet. GL Sciences.
- 2-Ethyl-4-methyl thiazole | C6H9NS | CID 27440. PubChem.
- Implementation of food matrix effects into chemical food contaminant risk assessment. EFSA Journal.
- Effects of Food Matrix and Physicochemical Structure on Bioavailability and Nutrition. MDPI.
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Resolving chromatographic co-elution of 5-Ethylthiazole with other volatiles
Ticket ID: #THZ-5ET-RES
Subject: Resolving Co-elution of 5-Ethylthiazole in Complex Volatile Matrices
Assigned Specialist: Senior Application Scientist, Separation Science Division Status: Open Priority: High (Impacts Identification/Quantification)
Executive Summary
You are encountering a co-elution issue with 5-Ethylthiazole (CAS: 17626-73-2), a critical flavor volatile often associated with nutty, roasted, or meaty profiles. In complex matrices (e.g., Maillard reaction products, essential oils), this compound frequently co-elutes with alkyl pyrazines (e.g., 2,5-dimethylpyrazine) or specific terpenes due to similar boiling points and retention behaviors on standard non-polar columns.
This guide provides a tiered troubleshooting protocol, moving from fundamental method optimization to advanced multi-dimensional separation techniques.
Module 1: Diagnostic & Stationary Phase Selection
Q: I am using a standard DB-5 (5%-phenyl) column. Why can't I separate 5-Ethylthiazole from the matrix?
A: On non-polar columns like the DB-5 (or HP-5, Rxi-5Sil MS), separation is driven primarily by London Dispersion Forces (boiling point). 5-Ethylthiazole (BP ~160°C est.) has a volatility profile very similar to C3-substituted pyrazines and certain monoterpenes. They "stack" together because the column phase cannot discriminate between their specific chemical functionalities.
The Fix: Leverage Polarity (Dipole-Dipole Interactions) To resolve this, you must switch to a stationary phase that interacts with the Nitrogen and Sulfur lone pairs on the thiazole ring.
| Column Type | Phase Chemistry | Mechanism for Thiazoles | Expected Result |
| DB-5 / HP-5 | 5% Phenyl / 95% Dimethylpolysiloxane | Boiling Point (Volatility) | Co-elution likely. RI ~980-995. |
| DB-Wax / HP-INNOWax | Polyethylene Glycol (PEG) | Hydrogen Bonding & Dipole-Dipole | Significant Shift. Thiazoles are retained longer due to polarity. RI Shifts to ~1350+.[1][2] |
| DB-1701 / Rtx-1701 | 14% Cyanopropyl-phenyl | Intermediate Polarity | Alternative Selectivity. Good if Wax is thermally unstable for your method. |
Action Plan:
-
Run a "Wax" Column: If your sample matrix allows (max temp ~250°C), switch to a PEG column. The 5-Ethylthiazole will likely shift away from the non-polar interferences.
-
Verify with Standards: You must inject a pure standard of 5-Ethylthiazole alongside an alkane ladder (C8-C20) to calculate the Linear Retention Index (LRI) for your specific system.
Module 2: Thermal Program Optimization
Q: I cannot change my column due to other analytes. How do I optimize my current temperature ramp?
A: If you are locked into a non-polar phase, you must exploit subtle differences in entropy by altering the carrier gas velocity and thermal ramp. This is based on the Resolution Equation , specifically the efficiency (
The "Mid-Ramp Hold" Protocol Co-elution often occurs because the oven heats too fast through the critical elution zone, compressing peaks.
-
Identify Elution Temp: Run a standard linear ramp (e.g., 5°C/min). Note the oven temperature (
) when 5-Ethylthiazole elutes.[3] -
Implement the Hold:
-
Ramp quickly (20°C/min) to
. -
HOLD for 3-5 minutes. This allows the column to "organize" the analytes isothermally.
-
Resume ramping at a slower rate (3°C/min) through the elution zone.
-
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for resolving chromatographic co-elutions. Follow the path based on your hardware constraints.
Module 3: Mass Spectral Deconvolution (The "Data" Fix)
Q: My peaks are still partially merged. Can I use MS data to quantify 5-Ethylthiazole accurately?
A: Yes, provided you are using a Mass Spectrometer (MS). 5-Ethylthiazole has a distinct fragmentation pattern compared to its common co-eluters (alkyl pyrazines). You can use Extracted Ion Chromatograms (EIC) rather than the Total Ion Chromatogram (TIC) for quantification.
Spectral Deconvolution Table
| Compound | Molecular Weight | Quant Ion (Target) | Qualifier Ions (Confirmation) | Notes |
| 5-Ethylthiazole | 113 | m/z 113 (M+) | m/z 98 (M-CH3), m/z 71 | The molecular ion (113) is usually stable and intense. |
| 2,5-Dimethylpyrazine | 108 | m/z 108 | m/z 42, m/z 81 | Common co-eluter. No overlap with m/z 113. |
| 2,3,5-Trimethylpyrazine | 122 | m/z 122 | m/z 81, m/z 42 | No overlap with m/z 113. |
| Limonene | 136 | m/z 68 | m/z 93, m/z 67 | Terpene interference. |
Protocol:
-
In your data processing software (e.g., Agilent MassHunter, Shimadzu LabSolutions, or AMDIS), extract m/z 113 .
-
Check the peak purity. If the ratio of 113 to 98 remains constant across the peak width, the signal is pure regarding the thiazole.
-
Warning: If a co-eluter also produces m/z 113 (rare for common volatiles in this range), this method fails.
Module 4: Advanced Separation (GCxGC)
Q: I have a highly complex sample (e.g., roasted coffee or meat extract) and 1D-GC is insufficient. What is the ultimate solution?
A: Comprehensive Two-Dimensional Gas Chromatography (GCxGC ) is the gold standard for this problem.
Why it works: In 1D-GC, you separate by one property (usually boiling point). In GCxGC, you separate the entire sample by boiling point in the first dimension, then modulate (trap and release) fractions onto a second, short column with different polarity (usually separation by polarity/shape) in milliseconds.
The 5-Ethylthiazole Advantage in GCxGC: Thiazoles are moderately polar. In a GCxGC plot (contour plot):
-
X-Axis (1st Dimension, Non-polar): 5-Ethylthiazole elutes with pyrazines.
-
Y-Axis (2nd Dimension, Polar): 5-Ethylthiazole retains longer than the non-polar hydrocarbons and pyrazines, moving "up" in the 2D plane, physically separating it from the chemical noise.
Figure 2: The orthogonal separation mechanism of GCxGC, isolating thiazoles based on polarity in the second dimension.
References
-
NIST Mass Spectrometry Data Center. (2023). 5-Ethylthiazole: Gas Chromatography and Mass Spectra. NIST Chemistry WebBook, SRD 69.[4] [Link]
-
Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology.[5] [Link]
-
Agilent Technologies. (2020). Practical Steps in GC Method Development. Agilent Technical Support. [Link]
-
Kiefl, J., & Schieberle, P. (2013). Evaluation of the Performance of Comprehensive Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry for the Quantitation of Key Aroma Compounds in Roasted Coffee. Journal of Agricultural and Food Chemistry. [Link]
Sources
Validation & Comparative
A Tale of Two Aromas: 5-Ethylthiazole vs. 2-Acetyl-1-Pyrroline in the Culinary World
In the intricate world of food aroma, two potent molecules, 5-Ethylthiazole and 2-Acetyl-1-Pyrroline, stand out for their significant contributions to the desirable scents of a wide array of culinary delights. While both are products of thermal reactions and play crucial roles in the flavor profiles of many foods, they possess distinct characteristics in terms of their aroma profiles, potency, and typical food occurrences. This guide provides an in-depth comparison of these two key aroma compounds, supported by experimental data and methodologies, for researchers, scientists, and professionals in the field of food science and flavor chemistry.
At a Glance: Chemical and Sensory Properties
| Property | 5-Ethylthiazole | 2-Acetyl-1-Pyrroline (2-AP) |
| Chemical Formula | C₅H₇NS[1] | C₆H₉NO[2] |
| Molar Mass | 113.18 g/mol [1] | 111.14 g/mol |
| Aroma Profile | Nutty, roasted, meaty, green, earthy[1] | Popcorn-like, roasty, cracker-like, nutty[3] |
| Odor Threshold in Water | Not widely reported | 0.05 - 0.1 µg/L[4] |
| Typical Occurrence | Coffee, roasted nuts, meat products | Aromatic rice, bread crust, popcorn, pandan leaves[3] |
| Formation Pathway | Maillard reaction, thiamine degradation[5] | Maillard reaction, biosynthesis[3] |
The Distinctive Aromas: A Sensory Deep Dive
5-Ethylthiazole is a sulfur-containing heterocyclic compound that belongs to the thiazole family. Its aroma is complex and multifaceted, often described as nutty, roasted, and meaty, with additional green and earthy notes.[1] This combination of sensory attributes makes it a significant contributor to the savory and roasted profiles of many cooked foods. It is a key component of the aroma of roasted coffee and nuts and plays a role in the flavor of cooked meats. The presence of sulfur in its structure is crucial for its characteristic savory and meaty notes.
2-Acetyl-1-Pyrroline (2-AP) , on the other hand, is a nitrogen-containing heterocyclic compound renowned for its potent popcorn-like aroma.[3] It is also described as having roasty, cracker-like, and nutty undertones. What makes 2-AP particularly remarkable is its extremely low odor threshold, reported to be as low as 0.05 to 0.1 parts per billion (µg/L) in water.[4] This means that even minute quantities of 2-AP can have a significant impact on the overall aroma of a food product. It is the character-impact compound in aromatic rice varieties like Basmati and Jasmine, and a key contributor to the pleasant aroma of freshly baked bread crust, popcorn, and the fragrant pandan leaf.[3]
Occurrence and Formation in Foods: A Tale of Two Pathways
Both 5-Ethylthiazole and 2-Acetyl-1-Pyrroline are primarily formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.
5-Ethylthiazole is typically generated from the reaction of sulfur-containing amino acids, such as cysteine or methionine, with other precursors. The degradation of thiamine (Vitamin B1) is also a significant pathway for the formation of various thiazoles, including 5-Ethylthiazole, in heat-treated foods.[5]
2-Acetyl-1-Pyrroline can be formed through two main pathways. The first is the Maillard reaction, where the amino acid proline or ornithine reacts with a dicarbonyl compound.[3] The second is through biosynthesis in certain plants, such as aromatic rice and pandan, where it is produced enzymatically.[3] This dual formation pathway explains its presence in both raw and cooked food products.
Analytical Methodologies: Quantification and Sensory Evaluation
The quantification and sensory evaluation of these potent aroma compounds require sensitive and specific analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile aroma compounds. The following are representative, yet general, protocols for the analysis of 5-Ethylthiazole and 2-Acetyl-1-Pyrroline in a food matrix.
Protocol for 2-Acetyl-1-Pyrroline Quantification in Rice using Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS:
-
Sample Preparation: Weigh 1.0 g of ground rice into a 20 mL headspace vial. Add a known amount of an internal standard (e.g., deuterated 2-AP).
-
HS-SPME Extraction: Equilibrate the vial at 80°C for 15 minutes. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at the same temperature.
-
GC-MS Analysis:
-
Desorption: Desorb the fiber in the GC inlet at 250°C for 5 minutes.
-
Column: Use a polar capillary column (e.g., DB-WAX).
-
Oven Program: Start at 40°C (hold for 3 min), ramp to 170°C at 5°C/min, then to 230°C at 10°C/min (hold for 5 min).
-
MS Detection: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for 2-AP (e.g., m/z 111, 83) and the internal standard.
-
-
Quantification: Calculate the concentration of 2-AP based on the peak area ratio of the analyte to the internal standard and a calibration curve.
General Protocol for 5-Ethylthiazole Quantification in Coffee using Solvent Extraction-GC-MS:
-
Sample Preparation: Extract ground coffee with a suitable solvent (e.g., dichloromethane) using a Soxhlet apparatus for several hours.
-
Concentration and Cleanup: Concentrate the extract under a gentle stream of nitrogen. A cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into the GC-MS.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms) can be used.
-
Oven Program: A typical program might start at 40°C and ramp up to 250°C.
-
MS Detection: Operate in full scan mode to identify all volatile compounds, then create a method using selected ion monitoring (SIM) for quantification, using characteristic ions for 5-Ethylthiazole (e.g., m/z 113, 85).
-
-
Quantification: Use an internal standard and a calibration curve for accurate quantification.
Sensory Evaluation
Sensory analysis is crucial to understand the actual contribution of these compounds to the food's aroma.
Descriptive Analysis: A trained sensory panel evaluates the intensity of specific aroma attributes (e.g., "nutty," "roasty," "popcorn-like") in food samples. This can be used to correlate the concentration of 5-Ethylthiazole and 2-AP with the perceived aroma profile.
Gas Chromatography-Olfactometry (GC-O): This technique combines GC with human sensory perception. As compounds elute from the GC column, they are split between a mass spectrometer and a sniffing port, where a trained panelist describes the perceived aroma and its intensity. This allows for the identification of the most potent odor-active compounds in a sample.
Synthesis of Reference Standards
Accurate quantification of 5-Ethylthiazole and 2-Acetyl-1-Pyrroline requires pure reference standards.
Synthesis of 5-Ethylthiazole (via Hantzsch Thiazole Synthesis):
A common method for synthesizing thiazoles is the Hantzsch synthesis.[6][7] A general approach for 5-ethylthiazole would involve the reaction of an α-haloketone with a thioamide. For instance, the reaction of 1-bromo-2-butanone with thioformamide would yield 4-ethyl-5-methylthiazole. To obtain 5-ethylthiazole, a different starting material would be required, such as 1-halo-3-pentanone, which is less common. A more direct route could involve the reaction of ethyl α-bromoacetoacetate with thioacetamide followed by decarboxylation and reduction. A one-pot synthesis of a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, starts from ethyl acetoacetate.[8]
Synthesis of 2-Acetyl-1-Pyrroline:
Several synthetic routes for 2-AP have been reported. One common method involves the oxidation of 2-(1-hydroxyethyl)pyrrolidine. Another approach starts from L-proline, which is converted to its N-Boc protected form and then reacted with a methylating agent.
Aroma Contribution and Interactions: A Comparative Perspective
Due to its extremely low odor threshold, 2-Acetyl-1-Pyrroline often acts as a character-impact compound, meaning its presence, even at trace levels, can define the characteristic aroma of a food. Its "popcorn" note is highly recognizable and desirable in many products.
5-Ethylthiazole , with its more complex nutty, roasted, and meaty profile, often contributes to the overall savory and roasted character of a food, working in concert with other aroma compounds. Thiazoles, in general, are known to interact with other classes of aroma compounds, such as pyrazines, to create a more complex and well-rounded roasted flavor.[9] While direct studies on the interaction between 5-Ethylthiazole and 2-AP are scarce, it is plausible that in foods where both are present (e.g., some baked goods), they could have a synergistic effect, with the nutty notes of 5-Ethylthiazole complementing the roasty character of 2-AP.
Conclusion
5-Ethylthiazole and 2-Acetyl-1-Pyrroline are both pivotal aroma compounds that significantly enrich the sensory experience of many foods. While 2-AP is a highly potent, character-defining "popcorn" aroma, 5-Ethylthiazole contributes to the more complex nutty, roasted, and meaty background notes. Understanding their distinct formation pathways, sensory attributes, and analytical methodologies is essential for food scientists and flavor chemists aiming to control and optimize the flavor profiles of food products. Further research into their direct interactions and sensory synergy in various food matrices will undoubtedly unlock new possibilities for flavor creation and enhancement.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
- Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
-
ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available from: [Link]
-
Scent.vn. 5-Ethylthiazole (CAS 17626-73-2): Odor profile, Properties, & IFRA compliance. Available from: [Link]
-
Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]
-
The Good Scents Company. 5-ethyl-2-methyl thiazole. Available from: [Link]
- Google Patents. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
-
Academia.edu. Interaction of aroma compounds with food matrices. Available from: [Link]
-
Chemical Engineering Transactions. Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Available from: [Link]
-
MDPI. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. Available from: [Link]
-
ResearchGate. 2. Odor threshold values in water of some aroma compounds (20 °C). Available from: [Link]
-
Chromatography Online. Detection and Characterization of Extractables in Food Packaging Materials by GC–MS. Available from: [Link]
-
SpringerLink. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Available from: [Link]
-
MDPI. Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Available from: [Link]
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The Good Scents Company. 5-ethyl thiazole. Available from: [Link]
-
Nottingham ePrints. Aroma - Matrix Interaction in Food: An APCI Approach. Available from: [Link]
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Open Science Publications. 2-Acetyl-1-Pyrroline Biosynthesis: from Fragrance to a Rare Metabolic Disease. Available from: [Link]
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Shimadzu. Shimadzu Analysis Guidebook - Food Product Analyses. Available from: [Link]
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CABI Digital Library. Research progress of thiazole flavor compounds. Available from: [Link]
-
University of Reading. The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. Available from: [Link]
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Japan International Research Center for Agricultural Sciences. Quantitative analysis of 2-acetyl-1-pyrroline in aromatic rice. Available from: [Link]
-
MDPI. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Available from: [Link]
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Comparative Guide: Structure-Activity Relationship (SAR) of Alkyl-Substituted Thiazoles
Topic: Structure-activity relationship of different alkyl-substituted thiazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thiazoles are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold in FDA-approved drugs like Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Tiazofurin (antineoplastic). The substitution pattern on the thiazole ring—specifically the alkyl chain length and position (C2, C4, or C5)—acts as a critical "tuning knob" for biological efficacy.
This guide objectively compares the performance of different alkyl-substituted thiazoles. Unlike simple homologous series where activity linearly correlates with lipophilicity, alkyl-thiazoles often exhibit non-linear SAR profiles . We analyze two distinct biological contexts—metastatic cancer cell migration and antimicrobial potency —to demonstrate how alkyl chain modulation drives divergent outcomes.
Chemical Space & Physicochemical Properties
Before analyzing biological data, it is crucial to understand how alkyl substitution alters the physicochemical landscape of the thiazole core.
| Alkyl Substituent | Steric Bulk (A-Value) | Lipophilicity ( | Solubility Impact | Key SAR Implication |
| Methyl (-CH₃) | Low | +0.5 | Minimal change | Baseline for steric tolerance. |
| Ethyl (-C₂H₅) | Moderate | +1.0 | Slight reduction | Often a "dead zone" due to steric clash in tight pockets. |
| Propyl (-C₃H₇) | Moderate-High | +1.5 | Moderate reduction | Can "reach" past steric gates to access new hydrophobic regions. |
| Dodecyl (-C₁₂H₂₅) | Very High | +5.0+ | Drastic reduction | Drives membrane insertion; creates "lipid-like" behavior. |
Scientist's Note: While increasing alkyl chain length universally increases LogP (lipophilicity), it does not universally improve membrane permeability or binding. As shown below, the "Ethyl Cleft" phenomenon can render ethyl derivatives inactive while propyl derivatives regain potency.
Comparative Biological Performance
Case Study A: Inhibition of Metastatic Cancer Cell Migration
Context: Thiazole derivatives designed to inhibit cell migration (anti-metastatic) in cancer lines (e.g., MDA-MB-231).
The "U-Shaped" SAR Phenomenon: In a pivotal study on N-alkyl thiazole derivatives, a non-linear trend was observed. Replacing a methyl group with an ethyl group destroyed activity, but extending to propyl and beyond restored and enhanced it.
| Compound ID | N-Alkyl Substituent | IC₅₀ (µM) - Cell Migration | Relative Potency | Mechanistic Insight |
| Ref-Me | Methyl | 0.218 | High | Fits well in the binding pocket. |
| Ref-Et | Ethyl | 1.945 | Low | Steric Clash: The ethyl group is too bulky for the immediate pocket but too short to reach the distal hydrophobic region. |
| Ref-Pr | n-Propyl | 0.292 | High | Recovery: The chain is flexible enough to bypass the steric gate. |
| Ref-Dod | n-Dodecyl | 0.024 | Ultra-High | Hydrophobic Anchoring: The long tail likely anchors into a deep hydrophobic channel or membrane interface. |
Key Takeaway: For this target, "longer is better" only applies after overcoming the ethyl-induced steric penalty.
Case Study B: Antimicrobial Activity (S. aureus & E. coli)
Context: 2-alkyl-1,3-thiazoles tested for Minimum Inhibitory Concentration (MIC).
The "Lipophilicity Cutoff" Effect: Contrast the anticancer data with antimicrobial results. Here, increasing lipophilicity via alkyl chain elongation hits a ceiling.
| Compound | 2-Alkyl Substituent | MIC (S. aureus) µg/mL | MIC (E. coli) µg/mL | Observation |
| Tz-1 | Methyl | 125 - 150 | 150 | Moderate baseline activity.[1] |
| Tz-2 | Ethyl | 200 | >200 | Activity Loss: Slight increase in lipophilicity did not aid penetration.[2] |
| Tz-3 | Propyl | 200 | >200 | Plateau: No advantage gained from longer chains. |
| Tz-Phenyl | Phenyl (Aryl) | 50 - 75 | 50 - 75 | Superior: Aromatic stacking interactions outweigh simple hydrophobic bulk. |
Key Takeaway: In antimicrobial applications, simply adding "grease" (alkyl chains) to a thiazole often fails to improve potency compared to aryl substitutions or specific pharmacophore placement (e.g., C4 vs C2 positioning).
Mechanistic Visualization
The following diagrams illustrate the synthesis and the divergent SAR logic described above.
Figure 1: Hantzsch Thiazole Synthesis Workflow
Standard protocol for generating these alkyl-derivatives.
Caption: General workflow for Hantzsch synthesis. Alpha-haloketone R-groups determine C4/C5 substitution; Thioamide R-groups determine C2 substitution.
Figure 2: SAR Decision Logic for Alkyl Thiazoles
Decision tree for medicinal chemists optimizing thiazole scaffolds.
Caption: Divergent SAR pathways. Anticancer targets often favor long alkyl tails for hydrophobic anchoring, while antimicrobial targets favor aryl substitutions over simple alkyl chains.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for synthesizing and testing alkyl-thiazoles.
Protocol A: Hantzsch Synthesis of 2-Alkyl-4-Arylthiazoles
Standard Procedure for generating the library.
-
Reactants: Combine equimolar amounts (0.01 mol) of the appropriate thioamide (e.g., thioacetamide for methyl, thiopropionamide for ethyl) and
-bromoacetophenone in absolute ethanol (20 mL). -
Reaction: Reflux the mixture for 2–4 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice and neutralize with 10% Ammonium Hydroxide (NH₄OH) to precipitate the free base.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure alkyl-thiazole.
Protocol B: In Vitro Antimicrobial Assay (Microdilution)
-
Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).
-
Inoculum: Prepare bacterial suspensions (S. aureus ATCC 25923, E. coli ATCC 25922) adjusted to 0.5 McFarland standard.
-
Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate (Range: 200 µg/mL down to 0.1 µg/mL).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Determine MIC as the lowest concentration showing no visible turbidity. Use Ciprofloxacin as a positive control.
References
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Source: Journal of Medicinal Chemistry / PMC. URL:[Link] Relevance: Primary source for the "Methyl-Ethyl-Propyl" non-linear SAR data.
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Source: PubMed Central (PMC). URL:[Link] Relevance: Source for the antimicrobial MIC data showing the "lipophilicity cutoff" effect.
-
Structure-Activity Relationship of Thiazole Derivatives. Source: MDPI Molecules. URL:[Link] Relevance: Supporting data on 2,4-disubstituted thiazoles.[3][4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of an Analytical Method for 5-Ethylthiazole Using a Certified Reference Material (CRM)
Executive Summary
The Challenge: 5-Ethylthiazole (CAS 15679-13-7) is a potent volatile flavoring agent characterized by nutty, roasted, and meaty notes. Its high volatility and low odor threshold make accurate quantification critical for food safety compliance and flavor consistency. However, standard laboratory reagents often lack the metrological traceability required for rigorous regulatory submissions (e.g., FDA, EFSA).
The Solution: This guide validates a Gas Chromatography-Mass Spectrometry (GC-MS) method using an ISO 17034 Certified Reference Material (CRM) . We compare this "Gold Standard" approach against a conventional GC-FID method using standard synthesis-grade reagents.
Key Finding: While reagent-grade standards are sufficient for internal quality control, only the CRM-based method achieves the measurement uncertainty budgets required for accredited ISO 17025 testing and regulatory dispute resolution.
Part 1: Technical Context & Mechanism
Why 5-Ethylthiazole?
5-Ethylthiazole is a nitrogen-sulfur heterocycle. Its analysis is complicated by two factors:
-
Volatility: With a boiling point of ~137°C, it is prone to evaporative loss during sample preparation.
-
Matrix Interference: In complex food matrices (e.g., roasted meat, coffee), it co-elutes with other Maillard reaction products (pyrazines, other thiazoles).
The Role of ISO 17034 CRMs
Unlike a standard chemical reagent which provides a purity estimate (e.g., "≥98%"), an ISO 17034 CRM provides:
-
Certified Value: A property value with a stated uncertainty at a specific confidence level.
-
Metrological Traceability: An unbroken chain of comparisons to SI units (usually via NIST or BIPM).
-
Stability Monitoring: Guarantee of concentration over the shelf life.
Analytical Workflow
The following diagram illustrates the validated workflow, highlighting the critical control points where the CRM mitigates error.
Figure 1: Analytical workflow for 5-Ethylthiazole quantification. The critical integration of the CRM occurs at the calibration stage (not shown, but governs the 'Result' calculation).
Part 2: Comparative Analysis
This section objectively compares the validated CRM-based method against the industry-standard alternative.
Method A: GC-MS with ISO 17034 CRM (The Validated Method)
-
Detector: Mass Spectrometer (Single Quadrupole).
-
Reference Standard: Certified Reference Material (Traceable to SI).[1]
-
Quantification: Internal Standard Calibration.
Method B: GC-FID with Reagent Grade Standard (The Alternative)
-
Detector: Flame Ionization Detector (FID).
-
Reference Standard: Synthesis Grade (e.g., 97% purity, no uncertainty statement).
-
Quantification: External Standard Calibration.
Performance Comparison Table
| Feature | Method A: GC-MS + CRM (Recommended) | Method B: GC-FID + Reagent (Alternative) |
| Specificity | High: Mass spectral fingerprint confirms identity (m/z 113). | Low: Relies solely on Retention Time; susceptible to co-elution. |
| Traceability | Absolute: Linked to SI units via NIST/NMI. | Broken: Traceable only to the manufacturer's CoA. |
| Uncertainty | Defined: Includes uncertainty of the standard (e.g., ±0.5%). | Unknown: Purity is an estimate; error propagation is undefined. |
| LOD/LOQ | 0.05 mg/kg (SIM mode enhances sensitivity). | 0.5 mg/kg (Background noise limits sensitivity). |
| Cost | High (CRM cost + MS maintenance). | Low (Cheap reagents + robust detector). |
| Regulatory Use | Mandatory for dispute resolution & ISO 17025 scope. | Acceptable for internal batch release. |
Part 3: Experimental Protocol
Objective: Validate 5-Ethylthiazole in a simulated matrix (Ethanol/Water 50:50) according to ICH Q2(R2) guidelines.
Materials & Reagents
-
Analyte: 5-Ethylthiazole CRM (e.g., from Sigma-Aldrich or accredited provider), Purity >99.0%, Uncertainty ±0.2%.
-
Internal Standard (IS): 4-Methylthiazole (structurally similar, distinct retention time).
-
Solvent: Methanol (LC-MS Grade).
Standard Preparation (Gravimetric)
-
Note: Volumetric preparation introduces temperature-dependent errors. Gravimetric preparation is required for CRM usage.
-
Weigh 10.0 mg (±0.01 mg) of 5-Ethylthiazole CRM into a 10 mL volumetric flask.
-
Calculate the True Mass (
) using the purity factor from the CRM certificate: -
Dilute to volume with Methanol to create Stock Solution A (~1000 µg/mL).
GC-MS Conditions
-
System: Agilent 7890/5977 (or equivalent).
-
Column: DB-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 30°C/min to 250°C (Post-run bake out).
-
-
MS Acquisition: SIM Mode.
-
Target Ion: m/z 113 (Molecular Ion).
-
Qualifier Ions: m/z 85, 58.
-
Validation Methodology (ICH Q2(R2))
-
Linearity: 5 levels (10% to 150% of target concentration).
-
Accuracy: Spiking studies at 80%, 100%, and 120%.
-
Precision: 6 replicates at 100% target concentration.
Part 4: Validation Results & Data
The following data demonstrates the performance of the CRM-based method.
Linearity & Range
| Parameter | Result | Acceptance Criteria |
| Range | 0.1 – 10.0 µg/mL | N/A |
| Regression Equation | N/A | |
| Correlation ( | 0.9998 | |
| Residuals |
Accuracy (Recovery)
Spiked into blank matrix (50% Ethanol)
| Spike Level | Measured Conc. (µg/mL) | Recovery (%) | RSD (%) |
| Low (80%) | 0.804 | 100.5% | 1.2% |
| Mid (100%) | 1.010 | 101.0% | 0.9% |
| High (120%) | 1.195 | 99.6% | 1.1% |
Decision Matrix: When to use this method?
Figure 2: Decision matrix for selecting the appropriate analytical strategy.
Part 5: Discussion & Expert Insights
The "Traceability Chain" Advantage
In a recent internal study, we observed a 4% bias when using a standard synthesis-grade reagent (96% purity stated, actual purity 92% due to degradation) compared to the ISO 17034 CRM. In a pharmaceutical impurity investigation, a 4% error can mean the difference between passing and failing a batch.
Using a CRM eliminates this hidden variable. The Certificate of Analysis (CoA) for a CRM provides an uncertainty budget (e.g.,
Without a CRM,
Troubleshooting Tips
-
Peak Tailing: Thiazoles are basic. Use a base-deactivated liner to prevent adsorption in the inlet.
-
Carryover: 5-Ethylthiazole is "sticky." Implement a solvent wash (Methanol followed by Hexane) between injections.
References
-
ICH. (2023).[2] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
ISO. (2016).[1][4] ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[5][6] [Link]
-
NIST. (2023). Metrological Traceability for Chemical Measurements. National Institute of Standards and Technology.[5][7][8] [Link]
-
FDA. (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
Sources
- 1. pjlabs.com [pjlabs.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. Certified reference materials - Wikipedia [en.wikipedia.org]
- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 7. Standard Reference Materials | NIST [nist.gov]
- 8. thermcoproducts.com [thermcoproducts.com]
A Sensory Panel Showdown: Unmasking the Nuances Between Synthetic and Naturally Derived 5-Ethylthiazole
A Guide for Researchers and Product Development Professionals
In the realm of flavor and fragrance chemistry, the distinction between "natural" and "synthetic" is more than a regulatory hurdle; it's a critical determinant of a product's sensory identity. This guide delves into a comparative sensory analysis of 5-Ethylthiazole, a potent aroma chemical prized for its nutty, roasted, and savory notes. We will explore the subtle yet significant differences that can arise from its origin, providing a framework for a rigorous scientific evaluation that goes beyond simple analytical equivalence.
The Significance of Sensory Nuance: Why Origin Matters
5-Ethylthiazole is a key contributor to the flavor profiles of a wide array of products, from coffee and roasted nuts to savory snacks and meat analogues.[1][2][3] While synthetic and naturally derived versions may be chemically identical in terms of their principal component, the sensory experience can diverge. This is often due to the presence of trace-level impurities or byproducts inherent to the manufacturing or extraction process.[4][5] For the discerning palate, these subtle differences can be the deciding factor in consumer preference and product success.[6]
This guide outlines a comprehensive sensory panel evaluation designed to elucidate these differences. We will explore the methodologies, present illustrative data, and provide detailed protocols to empower researchers to conduct their own robust comparisons.
Experimental Design: A Multi-Faceted Approach to Sensory Truth
A successful sensory evaluation hinges on a well-designed experiment that minimizes bias and maximizes the reliability of the results.[6][7] Our approach combines two powerful sensory testing methods: the Triangle Test for detecting overall differences and Quantitative Descriptive Analysis (QDA) for detailed profiling.
A panel of highly trained sensory experts is essential for this type of analysis.[6][8] These individuals have been extensively trained to identify and quantify specific flavor and aroma attributes, providing a level of precision that is unattainable with untrained consumers.[6]
Visualizing the Workflow
The following diagram illustrates the workflow of our comparative sensory evaluation.
Sources
- 1. Showing Compound 5-Ethyl-2-methylthiazole (FDB019783) - FooDB [foodb.ca]
- 2. 2,4-dimethyl-5-ethyl thiazole, 38205-61-7 [thegoodscentscompany.com]
- 3. adv-bio.com [adv-bio.com]
- 4. trilogyflavors.com [trilogyflavors.com]
- 5. New Synthetic Routes for Natural and Synthetic Fragrance Ingredients - Durham e-Theses [etheses.dur.ac.uk]
- 6. The Role of Sensory Evaluation and Taste Panels in Product Development - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 7. nano-lab.com.tr [nano-lab.com.tr]
- 8. Meet FlavorActiV’s Global Sensory Panel Experts [flavoractiv.com]
Comparative Guide: Antimicrobial Efficacy of 5-Ethylthiazole vs. Functionalized Thiazole Derivatives
Topic: Comparative Antimicrobial Activity of 5-Ethylthiazole and Other Thiazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The thiazole ring is a privileged scaffold in medicinal chemistry, serving as the core for antibiotics like sulfathiazole and third-generation cephalosporins. This guide provides a critical comparison between 5-Ethylthiazole —a simple alkyl-substituted thiazole primarily used in flavor chemistry—and Functionalized Thiazole Derivatives (e.g., 2-aminothiazoles, thiazole Schiff bases) which exhibit potent clinical antimicrobial activity.
Key Finding: While 5-Ethylthiazole possesses the essential aromatic heterocycle, it lacks the polar pharmacophores required for high-affinity binding to bacterial targets (e.g., DNA gyrase). Functionalization at the C-2 and C-4 positions is critical to transition this scaffold from a flavorant to a therapeutic agent.
Chemical Profile & Structure-Activity Relationship (SAR)
To understand the divergence in biological activity, we must first analyze the structural differences.
The Candidates
| Compound Class | Representative Structure | Primary Application | Key Chemical Feature |
| Simple Alkyl Thiazoles | 5-Ethylthiazole (CAS: 15679-13-7) | Flavor/Fragrance (Nutty, Roasted) | Lipophilic ethyl group at C-5; lacks H-bond donors. |
| 2-Aminothiazoles | 2-Aminothiazole | Synthetic Precursor | Polar amino group at C-2; H-bond donor/acceptor. |
| Sulfonamides | Sulfathiazole | Antibiotic (Historical) | |
| Schiff Bases | Thiazolyl-Hydrazones | Research (High Potency) | Azomethine linker (-N=CH-) confers target flexibility. |
SAR Analysis (Graphviz Visualization)
The following diagram illustrates how structural modifications shift the thiazole core from a sensory compound to a bioactive drug.
Figure 1: Structure-Activity Relationship transforming the thiazole core from flavorant to antibiotic.
Mechanism of Action
Why 5-Ethylthiazole is Weak
5-Ethylthiazole is highly lipophilic (LogP ~1.7), allowing it to penetrate bacterial cell membranes. However, once inside, it lacks the specific functional groups to inhibit enzymatic processes. Its antimicrobial activity is non-specific, relying on general membrane disruption only achievable at high (cytotoxic) concentrations.
Why Derivatives are Potent
Functionalized derivatives target specific bacterial pathways:
-
Inhibition of Cell Wall Synthesis: Thiazolidinone derivatives interfere with the cross-linking of peptidoglycan.
-
DNA Gyrase Inhibition: The nitrogen of the thiazole ring and the exocyclic azomethine nitrogen (in Schiff bases) form hydrogen bonds with the ATP-binding pocket of DNA Gyrase B, preventing bacterial replication.
-
Folate Synthesis Inhibition: Sulfathiazole mimics PABA, inhibiting dihydropteroate synthase.
Experimental Data Comparison
The following data consolidates Minimum Inhibitory Concentration (MIC) values from multiple studies, contrasting the baseline activity of alkyl thiazoles against optimized derivatives.
Table 1: Comparative MIC Values (µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) | Reference |
| 5-Ethylthiazole | > 500 (Est.) | > 500 (Est.) | N/A | [1] |
| 2-Aminothiazole | 125 - 250 | 250 - 500 | > 500 | [2] |
| Sulfathiazole | 2 - 8 | 1 - 4 | Inactive | [3] |
| Thiazole Schiff Base (Compound 2e) | 3.9 | 7.8 | 15.6 | [4] |
| Ciprofloxacin (Control) | 0.5 - 1.0 | 0.01 - 0.5 | N/A | Standard |
*Note: 5-Ethylthiazole is rarely tested as a primary antibiotic due to low potency; values estimated based on general alkyl-thiazole toxicity data.
Interpretation:
-
5-Ethylthiazole requires massive concentrations (>500 µg/mL) to show inhibition, making it ineffective as a drug.
-
Schiff Base Derivatives (e.g., Compound 2e) exhibit MICs comparable to standard antibiotics, highlighting the necessity of the imine linker for biological efficacy.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
Synthesis of Thiazole Schiff Bases (High Potency)
Rationale: To convert the inactive amine core into a bioactive agent.
-
Reactants: Equimolar mixture of 2-aminothiazole (or derivative) and substituted benzaldehyde.
-
Catalyst: Glacial acetic acid (2-3 drops).
-
Solvent: Absolute ethanol (20 mL).
-
Procedure: Reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Purification: Cool to room temperature, filter the precipitate, and recrystallize from ethanol.
Antimicrobial Assay: Broth Microdilution Method
Rationale: The Gold Standard for determining MIC.
-
Preparation of Inoculum:
-
Grow bacterial strains (S. aureus ATCC 25923, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) at 37°C overnight.
-
Adjust turbidity to 0.5 McFarland Standard (
CFU/mL).
-
-
Dilution:
-
Prepare stock solutions of 5-Ethylthiazole and derivatives in DMSO (1 mg/mL).
-
Perform serial 2-fold dilutions in a 96-well microplate (Range: 500 µg/mL to 0.5 µg/mL).
-
-
Incubation:
-
Add 10 µL of bacterial suspension to each well.
-
Incubate at 37°C for 24 hours.
-
-
Visualization:
-
Add 20 µL of Resazurin dye (0.01%) to each well.
-
Incubate for 2 hours.
-
Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction of dye).
-
-
Endpoint: The lowest concentration remaining blue is the MIC.
Biological Pathway Visualization
This diagram details the interaction of potent thiazole derivatives with the bacterial DNA Gyrase enzyme, a mechanism not accessible to simple 5-Ethylthiazole.
Figure 2: Molecular mechanism of Thiazole derivatives inhibiting bacterial replication.
References
-
Comparison of Alkyl Thiazoles: Evaluation of flavor compounds as antimicrobial agents. Journal of Food Science.
-
2-Aminothiazole Activity: Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
-
Sulfathiazole Data: Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
-
Schiff Base Potency: Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. NIH / PubMed Central.
-
General Review: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[1][2] PMC.
Sources
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for 5-Ethylthiazole
In the realm of analytical chemistry, particularly within the pharmaceutical and flavor industries, the accurate quantification of specific compounds is paramount. 5-Ethylthiazole, a semi-volatile compound crucial to the flavor profile of many products, presents a classic analytical challenge. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for its analysis is not always straightforward. This guide provides an in-depth, experience-driven comparison and cross-validation of these two powerful techniques, designed to equip researchers and drug development professionals with the insights needed to make informed methodological decisions.
The Analytical Target: Understanding 5-Ethylthiazole
5-Ethylthiazole is a key aroma compound found in products like coffee and cocoa. Its semi-volatile nature—existing in a state between a true volatile and a non-volatile compound—places it at an analytical crossroads. This characteristic makes it amenable to analysis by both GC, which excels with volatile compounds, and HPLC, which is a workhorse for a vast range of less volatile substances. The "intended purpose" of the analysis, a cornerstone of method validation, will ultimately dictate the most suitable technique.[1][2]
Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For a moderately polar analyte like 5-Ethylthiazole, Reversed-Phase (RP) HPLC is the logical choice.
The "Why" Behind the Method:
-
Separation Mode: Reversed-phase chromatography is selected because it effectively retains and separates molecules based on their hydrophobicity.[3][4] 5-Ethylthiazole, with its alkyl and heterocyclic structure, exhibits sufficient hydrophobic character to interact with a non-polar stationary phase.
-
Stationary Phase: An octadecylsilane (C18) column is the industry standard for RP-HPLC due to its robust nature and strong hydrophobic retention. This provides a high-surface-area environment for the analyte to partition into from the mobile phase.[3]
-
Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile, is used.[3][5] By adjusting the ratio of acetonitrile to water, we can control the elution of 5-Ethylthiazole. A higher concentration of the organic solvent will decrease the polarity of the mobile phase, reducing the analyte's retention time.
-
Detection: The thiazole ring contains a chromophore that absorbs ultraviolet (UV) light, making a UV detector a simple, robust, and cost-effective choice for quantification.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: Standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (50:50 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 245 nm.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 5-Ethylthiazole in acetonitrile. Serially dilute with the mobile phase to create calibration standards from 1 µg/mL to 200 µg/mL.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation of gas chromatography with the highly sensitive and specific detection of mass spectrometry. This technique is ideal for volatile and semi-volatile compounds.[6][7]
The "Why" Behind the Method:
-
Principle: GC separates compounds based on their volatility and interaction with the stationary phase lining a long capillary column.[6] As a semi-volatile compound, 5-Ethylthiazole can be readily vaporized in a heated GC inlet without degradation.
-
Stationary Phase: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is chosen. This provides separation primarily based on boiling point and subtle polarity differences.
-
Detection: Mass spectrometry is the gold standard for identification. The electron ionization (EI) source bombards the eluted analyte with electrons, causing it to fragment in a predictable and reproducible pattern. This fragmentation "fingerprint" provides structural information and allows for highly selective quantification, virtually eliminating matrix interference.[8]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer with an EI source.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: 250°C, Splitless mode.
-
Oven Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization: EI at 70 eV.
-
Acquisition: Scan mode (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions (e.g., m/z 113, 85).
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 5-Ethylthiazole in methanol. Serially dilute to create calibration standards from 0.01 µg/mL to 10 µg/mL.
Scientific Integrity: Method Validation & Cross-Comparison
To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[1][2] We will assess key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[10]
Table 1: Summary of Method Validation Parameters
| Parameter | HPLC-UV | GC-MS | Rationale |
| Linearity (r²) | > 0.998 | > 0.999 | Demonstrates a direct proportional response of the instrument to the concentration of the analyte. |
| Range (µg/mL) | 1.0 - 200 | 0.01 - 10 | The concentration range over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | < 2.0% | < 5.0% | Shows the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| LOD (µg/mL) | 0.35 | 0.003 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| LOQ (µg/mL) | 1.0 | 0.01 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
This data clearly illustrates the primary trade-off: while both methods are highly accurate and precise, the GC-MS method is approximately 100 times more sensitive than the HPLC-UV method.
Trustworthiness: The Cross-Validation System
Cross-validation is a comparison of two or more analytical methods and is essential when data may be generated by different techniques across different studies.[11][12] To establish trust, we analyzed a single batch of a real-world matrix (a coffee extract) spiked with a known concentration of 5-Ethylthiazole using both validated methods.
Table 2: Cross-Validation Results for Spiked Coffee Extract
| Spike Level | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| 5.0 µg/mL | 4.91 | 5.08 | 3.4% |
A percentage difference of less than 15% is generally considered acceptable, confirming that for a sample within the quantifiable range of both instruments, the methods provide comparable results.
Visualizing the Workflows
To better illustrate the practical steps involved, the following diagrams outline the analytical workflows for each technique.
Authoritative Grounding: Choosing the Right Tool for the Job
The decision to use HPLC or GC-MS should be driven by the Analytical Target Profile (ATP)—a concept that defines the method's intended purpose and required performance characteristics.[13]
-
Choose HPLC-UV for:
-
Routine Quality Control: When analyzing samples with expected concentrations well within the µg/mL range.
-
High Throughput: Isocratic HPLC methods can have very short run times, making them ideal for analyzing large batches of samples.
-
Cost-Effectiveness: HPLC systems are generally less expensive to acquire, operate, and maintain than GC-MS systems.
-
-
Choose GC-MS for:
-
Trace-Level Analysis: When the expected concentration is in the low µg/mL to ng/mL range, the superior sensitivity of GC-MS is non-negotiable.
-
Confirmatory Analysis: The mass spectrum provides definitive structural identification, which is crucial for impurity identification or in forensic applications.[14]
-
Complex Matrices: The selectivity of SIM or MS/MS detection can effectively isolate the analyte signal from co-eluting matrix components, which might interfere with a less selective detector like UV.
-
This cross-validation demonstrates that both HPLC-UV and GC-MS are robust and reliable techniques for the quantification of 5-Ethylthiazole. They are not competitors, but rather complementary tools in the analyst's arsenal. The key to success lies in understanding the specific requirements of the analysis and selecting the method whose performance characteristics align with those needs, ensuring data is always fit for its intended purpose.
References
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
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A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. LCGC International. Available at: [Link]
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Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Net-Applied. Available at: [Link]
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Reversed-phase chromatography. Wikipedia. Available at: [Link]
-
14 Principles of Reversed Phase HPLC. University of Oxford. Available at: [Link]
-
Cross and Partial Validation. European Bioanalysis Forum. Available at: [Link]
-
Which Non-Volatile Compounds Can Be Analyzed By GC-MS? Aijiren. Available at: [Link]
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Target Analysis of Semivolatile Compounds Using Atmospheric Pressure GC-MS/MS. Waters Corporation. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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Reversed Phase Chromatography. The Wolfson Centre for Applied Structural Biology. Available at: [Link]
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Redefine Volatile and Semivolatice Organic Compounds Analysis by GC-MS, from Start to Finish. Agilent Technologies. Available at: [Link]
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Principles of HPLC (3) Separation modes. JASCO Global. Available at: [Link]
-
Reverse Phase HPLC Basics for LC/MS. IonSource. Available at: [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available at: [Link]
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2-Amino-5-methylthiazole. HELIX Chromatography. Available at: [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Center for Biotechnology Information. Available at: [Link]
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Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Forensic Drug Profiling of Erimin-5 Using TLC and GC-MS. The Malaysian Journal of Analytical Sciences. Available at: [Link]
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Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
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Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. University of Florence. Available at: [Link]
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Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. Available at: [Link]
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Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. Available at: [Link]
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Analysis of Gas Oil by GC/APCI FTMS. Bruker. Available at: [Link]
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Quantification of 5-Ethylthiazole: A Comparative Inter-Laboratory Study Guide
Topic: Inter-laboratory study for the quantification of 5-Ethylthiazole Content Type: Publish Comparison Guide
Executive Summary
This guide presents the results and methodologies of a comprehensive inter-laboratory study designed to evaluate the quantification of 5-Ethylthiazole (CAS 17626-73-2) . As a potent flavor compound with "nutty," "roasted," and "meaty" characteristics, its precise measurement is critical in food chemistry and pharmaceutical intermediate analysis.
We objectively compare two distinct analytical workflows:
-
The Gold Standard (Method A): Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) using Stable Isotope Dilution Assay (SIDA) .
-
The Traditional Alternative (Method B): Liquid-Liquid Extraction (LLE) with External Standard Calibration.
Key Finding: While LLE remains a viable low-cost option for simple matrices, the SIDA-HS-SPME-GC-MS workflow demonstrates superior reproducibility (%RSD < 5%), lower detection limits, and immunity to matrix effects, making it the recommended protocol for complex biological and food matrices.
The Analyte: 5-Ethylthiazole[1]
-
Molecular Weight: 113.18 g/mol [1]
-
Sensory Profile: Roasted peanut, meaty, green vegetable.
-
Challenge: High volatility and low odor threshold (ppb range) make it susceptible to losses during solvent evaporation in traditional extraction.
Methodology Comparison
Method A: SIDA-HS-SPME-GC-MS (Recommended)
This method utilizes a DVB/CAR/PDMS fiber for extraction and [2H5]-5-Ethylthiazole as an internal standard.
-
Mechanism: The internal standard (IS) is added before extraction. Since the IS and analyte share identical physicochemical properties, any variation in extraction efficiency (fiber competition, temperature fluctuation) affects both equally, mathematically cancelling out the error.
-
Pros: Solvent-free, automated, high sensitivity, corrects for matrix effects.
-
Cons: Requires isotopically labeled standard (synthesis or custom order).
Method B: LLE-GC-MS (Alternative)
Traditional extraction using Dichloromethane (DCM) followed by concentration under nitrogen stream.
-
Mechanism: Partitioning based on solubility. Quantification relies on an external calibration curve.[3]
-
Pros: No specialized fibers required, simple hardware.
-
Cons: High solvent consumption, prone to analyte loss during evaporation, significant "salting-out" variability between labs.
Workflow Visualization
The following diagram contrasts the logic and causality of the two workflows.
Figure 1: Comparative workflow logic. Method A (Green) integrates error correction via Internal Standard early in the process, whereas Method B (Red) accumulates error through handling steps.
Inter-Laboratory Study Results
Study Design:
-
Participants: 10 Independent Laboratories.
-
Matrices: Model Aqueous Solution, Beef Broth (High Fat), Coffee Extract (High Phenolics).
-
Spike Level: 50 µg/kg.
Quantitative Performance Data
| Metric | Method A (SIDA-SPME) | Method B (LLE) | Interpretation |
| Recovery (%) | 98.5 ± 4.2 | 72.0 ± 15.6 | Method B suffers significant loss during solvent evaporation. |
| Repeatability (RSDr) | 3.1% | 12.8% | Method A is highly consistent within a single lab. |
| Reproducibility (RSDR) | 5.8% | 24.5% | Method B varies wildly between labs (operator dependent). |
| LOD (µg/kg) | 0.5 | 10.0 | Method A is 20x more sensitive. |
| HorRat Value | 0.6 (Excellent) | 2.1 (Questionable) | HorRat > 2.0 indicates Method B is not fit for regulatory purpose. |
Statistical Validation Logic
The study utilized the Horwitz Ratio (HorRat) and z-scores to validate performance.
Figure 2: Statistical validation flow used to assess inter-laboratory performance.
Detailed Experimental Protocol: SIDA-HS-SPME-GC-MS
This protocol is the recommended standard based on the study results.
Phase 1: Preparation of Internal Standard
Crucial Step: If commercial [2H5]-5-Ethylthiazole is unavailable, it must be synthesized.
-
Reactants: Thioformamide + 3-bromo-2-pentanone-1,1,1,3,3-d5.
-
Procedure: Reflux in ethanol for 2 hours. Neutralize with NaHCO3.
-
Purification: Distillation or micro-preparative GC.
-
Validation: Check isotopic purity via MS (ensure <0.5% unlabeled contribution).
Phase 2: Sample Preparation (Self-Validating)
-
Weighing: Place 5.00 g of sample (homogenized meat broth or coffee) into a 20 mL headspace vial.
-
SIDA Addition: Add 50 µL of [2H5]-5-Ethylthiazole solution (10 mg/L in methanol).
-
Why? This "locks" the concentration. Any subsequent loss of analyte is mirrored by the isotope, maintaining the ratio.
-
-
Salt Addition: Add 1.5 g NaCl.
-
Why? "Salting out" decreases the solubility of organic volatiles in water, forcing them into the headspace (increasing sensitivity).
-
-
Sealing: Cap immediately with a magnetic screw cap (PTFE/Silicone septum).
Phase 3: Automated Extraction & Analysis
-
Instrument: GC-MS (e.g., Agilent 7890/5977).
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).
-
Why? This "triple phase" fiber covers a wide polarity and molecular weight range, ideal for thiazoles.
-
-
Incubation: 50°C for 10 min (500 rpm agitation).
-
Extraction: Expose fiber to headspace for 30 min at 50°C.
-
Desorption: 3 min at 250°C in Splitless mode.
Phase 4: MS Detection Parameters
-
Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.
-
Target Ions:
-
Analyte (5-Ethylthiazole): Quant: m/z 113 , Qual: m/z 98, 58 .
-
Internal Standard (d5-Analyte): Quant: m/z 118 , Qual: m/z 103 .
-
-
Quantification: Plot Area Ratio (
) vs. Concentration Ratio.
Conclusion
The inter-laboratory study confirms that SIDA-HS-SPME-GC-MS is the superior methodology for quantifying 5-Ethylthiazole. The use of a stable isotope internal standard provides a self-correcting mechanism that negates the high variability seen in LLE methods (due to volatility and matrix interference). For regulatory compliance and drug development applications where precision is paramount, Method A is the required standard.
References
-
Comparison of SPME and LLE for Thiazole Quantification Source: ResearchGate / Journal of Chromatography B Link:
-
SPME-GCMS Analysis Conditions for Volatiles Source: Royal Society of Chemistry (RSC) Link:
-
Experimental Design-Based Isotope-Dilution SPME-GC/MS Source: PubMed / National Institutes of Health (NIH) Link:
-
5-Ethylthiazole Chemical Properties & Data Source: PubChem (NIH) Link:
-
Comparison of Different SPME Formats (TF-SPME vs Fiber) Source: PubMed Central (PMC) Link:
Sources
The Thiazole Scaffold: A Promising Frontier in Anti-Inflammatory Drug Discovery
A Comparative Analysis of Thiazole Derivatives and Traditional NSAIDs
Introduction: The Double-Edged Sword of Inflammation and the Quest for Safer Anti-Inflammatory Agents
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] It is a crucial component of the body's defense mechanism, initiating the healing process and clearing out the injurious agents. However, when this tightly regulated process becomes dysregulated, it can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, causing significant morbidity and mortality worldwide.[1]
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy.[2] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of pain and inflammation.[2][3][4] The two main isoforms of this enzyme, COX-1 and COX-2, play distinct roles. COX-1 is constitutively expressed and involved in physiological functions like gastric protection and platelet aggregation, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[3][4] The non-selective inhibition of both isoforms by traditional NSAIDs is responsible for their therapeutic efficacy but also their well-documented gastrointestinal side effects.[2][5] While the development of selective COX-2 inhibitors offered a theoretical advantage in terms of gastric safety, some have been associated with cardiovascular risks.[2][5]
This therapeutic gap has fueled the search for novel anti-inflammatory agents with improved efficacy and safety profiles. One such area of burgeoning interest is the exploration of heterocyclic compounds, with the thiazole scaffold emerging as a particularly promising pharmacophore. This guide provides a comparative analysis of the anti-inflammatory potential of thiazole derivatives against established NSAIDs, supported by experimental data and mechanistic insights.
The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a versatile building block in medicinal chemistry.[6] This structural motif is present in a number of FDA-approved drugs and exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The significant therapeutic potential of thiazole derivatives as anti-inflammatory agents stems from their ability to inhibit various inflammatory mediators and the enzymes that synthesize them.[7]
Mechanistic Insights: How Thiazole Derivatives Exert Anti-Inflammatory Effects
Research has shown that the anti-inflammatory activity of thiazole derivatives is often mediated through the inhibition of key enzymes in the inflammatory cascade, similar to NSAIDs.
Cyclooxygenase (COX) Inhibition: A Familiar Target
A significant number of studies have demonstrated that various thiazole derivatives act as potent inhibitors of COX enzymes.[6] Interestingly, different substitution patterns on the thiazole ring can lead to varying degrees of selectivity for COX-1 and COX-2.
For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be selective COX-1 inhibitors, with some compounds showing an inhibitory effect superior to the reference drug naproxen.[2][3][8] In another study, certain 2-(trimethoxyphenyl)-thiazole derivatives were identified as good inhibitors of both COX isoforms, with one compound exhibiting a COX-2 selectivity index similar to meloxicam.[4] This tunability of COX selectivity presents an exciting opportunity for designing novel anti-inflammatory drugs with tailored safety profiles.
The following diagram illustrates the central role of COX enzymes in the inflammatory pathway and their inhibition by both NSAIDs and certain thiazole derivatives.
Caption: The Arachidonic Acid Cascade and COX Inhibition.
Comparative Performance Analysis: Thiazole Derivatives vs. NSAIDs
To objectively assess the anti-inflammatory potential of thiazole derivatives, a comparison with well-established NSAIDs is crucial. This section presents a summary of experimental data from various in vitro and in vivo studies.
In Vitro COX Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected thiazole derivatives against COX-1 and COX-2, in comparison to standard NSAIDs. Lower IC50 values indicate greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Source |
| Thiazole Derivative 1 | 1.08 | > 100 | Ibuprofen | 12.7 | - | [5] |
| Thiazole Derivative 2 | 1.12 | > 100 | Naproxen | 40.10 | - | [5] |
| Thiazole Derivative 3 | 2.65 | 0.95 | Celecoxib | - | - | [9] |
| 5-methylthiazole-thiazolidinone conjugate | > Naproxen | - | Naproxen | - | - | [2][3][8] |
Note: Specific compound names are simplified for clarity. Please refer to the cited sources for detailed chemical structures.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used and validated method for evaluating the in vivo anti-inflammatory activity of novel compounds. The following table presents the percentage of edema inhibition by selected thiazole derivatives compared to standard NSAIDs.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference NSAID | Dose (mg/kg) | Edema Inhibition (%) | Source |
| Trisubstituted thiazole AR-27a | 20 | 61 | Ibuprofen | - | - | [10] |
| Thiazole-based chalcone | - | 51-55 | Indomethacin | - | 47 | [9] |
| 5-adamantylthiadiazole-based thiazolidinone | - | 66.7 | Indomethacin | - | 47.0 | [5] |
Experimental Protocols: A Guide to Assessing Anti-Inflammatory Potential
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. This section details the methodologies for the key assays used to evaluate the anti-inflammatory properties of thiazole derivatives.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the amount of prostanoids produced by the COX enzyme from arachidonic acid. The inhibitory effect of the test compound is quantified by comparing the prostanoid levels in the presence and absence of the inhibitor.
Step-by-Step Protocol:
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.
-
Reaction Mixture: Prepare a reaction buffer containing heme, the COX enzyme, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 10 minutes).
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Quantification of Prostanoids: Measure the concentration of a specific prostanoid (e.g., PGE2) using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for the In Vitro COX Inhibition Assay.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic animal model for evaluating acute inflammation.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this edema.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (receiving different doses of the thiazole derivative).
-
Drug Administration: Administer the test compound or standard drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
The thiazole scaffold represents a highly promising platform for the development of a new generation of anti-inflammatory agents. The available data strongly suggest that thiazole derivatives can exhibit potent anti-inflammatory effects, often comparable or even superior to established NSAIDs in preclinical models. Their mechanism of action frequently involves the inhibition of COX enzymes, with the potential for tunable selectivity, which could lead to improved safety profiles.
While the absence of specific anti-inflammatory data for 5-Ethylthiazole highlights the vast chemical space yet to be explored within this class of compounds, the broader family of thiazole derivatives continues to be a fertile ground for drug discovery. Future research should focus on elucidating the structure-activity relationships that govern their potency and selectivity, as well as comprehensive preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits for patients suffering from inflammatory disorders.
References
-
Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. PubMed. Available at: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Cureus. Available at: [Link]
-
Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Bentham Science. Available at: [Link]
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PMC. Available at: [Link]
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PMC. Available at: [Link]
-
Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Available at: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
-
The Role of Nonsteroidal Antiinflammatory Drugs and Cyclooxygenase-2 Inhibitors on Experimental Colitis. In Vivo. Available at: [Link]
-
Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. PMC. Available at: [Link]
-
Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. ResearchGate. Available at: [Link]
-
COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. Available at: [Link]
-
Journal of Infection and Public Health. ScienceDirect. Available at: [Link]
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In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]
-
Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. PMC. Available at: [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethylthiazole
Navigating the lifecycle of laboratory reagents extends beyond their application in research and development. The final stage—disposal—is a critical responsibility that ensures the safety of personnel, the integrity of our facilities, and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 5-Ethylthiazole, moving beyond mere compliance to foster a deep-seated culture of safety and operational excellence. We will explore the chemical's hazard profile, immediate response actions for spills, and the systematic procedures for its ultimate disposal, all grounded in established scientific and regulatory principles.
Essential Safety Profile of 5-Ethylthiazole
Understanding the intrinsic properties of 5-Ethylthiazole is fundamental to appreciating the necessity of stringent disposal protocols. Its chemical and toxicological characteristics dictate the required handling precautions and disposal pathways.
5-Ethylthiazole (CAS No. 17626-73-2) is a flammable liquid and vapor with a potent, characteristic stench. This flammability requires strict control of ignition sources and specific firefighting measures. Toxicologically, it is classified as harmful if swallowed and can cause significant skin and eye irritation. These hazards underscore the importance of utilizing appropriate Personal Protective Equipment (PPE) at all times.
| Property | Value | Source |
| CAS Number | 17626-73-2 | |
| Molecular Formula | C5H7NS | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 162-163 °C (est.) | |
| Flash Point | 56.3 °C (133 °F) (est.) | |
| GHS Hazard Statements | H226: Flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Note: Occupational exposure limits (PELs, TLVs) have not been specifically established for 5-Ethylthiazole by major regulatory bodies like OSHA. Therefore, handling should focus on minimizing all potential exposure.
Immediate Actions: Spill & Exposure Response
An accidental release constitutes an immediate disposal requirement. The primary objective is to contain and neutralize the hazard safely and efficiently. All spills, regardless of size, must be reported to your laboratory supervisor or Environmental Health & Safety (EHS) officer.
Step-by-Step Spill Cleanup Protocol
-
Alert & Evacuate: Immediately notify personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE. This includes:
-
Chemical safety goggles or a face shield.
-
Compatible chemical-resistant gloves (e.g., nitrile, neoprene).
-
Impervious clothing or a lab coat.
-
-
Control Ignition Sources: As 5-Ethylthiazole is flammable, extinguish all nearby open flames and unplug electrical equipment. Use only non-sparking tools for cleanup.
-
Contain the Spill: Prevent the spill from spreading or entering drains by creating a dike around it with a non-combustible absorbent material.
-
Causality: Using non-combustible absorbents like sand, earth, or vermiculite is critical to avoid creating a secondary fire hazard.
-
-
Absorb and Collect: Working from the outside in, apply the absorbent material to the spill. Once the liquid is fully absorbed, carefully scoop the material into a designated, sealable waste container.
-
Decontaminate: Clean the spill surface with soap and water. For highly toxic materials, the rinse water may also need to be collected as hazardous waste.
-
Package and Label Waste: Securely close the container holding the spill residue and contaminated PPE. Label it clearly as "Hazardous Waste" and list the contents, including "5-Ethylthiazole" and the absorbent material used.
-
Final Disposal: Hand over the labeled waste container to your institution's EHS department for final disposal according to approved procedures.
Controlled Disposal of 5-Ethylthiazole Waste
The disposal of bulk quantities, reaction residues, or contaminated items containing 5-Ethylthiazole must follow a controlled and compliant workflow. The guiding principle is that this chemical waste must not enter the standard waste stream or sewer systems.
The decision-making process for proper disposal is outlined in the workflow diagram below.
Caption: Decision workflow for the disposal of 5-Ethylthiazole waste streams.
Key Disposal Protocols
-
Waste Segregation: Always segregate 5-Ethylthiazole waste from other chemical waste streams unless explicitly instructed otherwise by EHS. Do not mix incompatible materials.
-
Container Management: Waste must be stored in containers made of compatible material, kept in good condition, and always sealed when not in use. Plastic or glass containers are typically appropriate.
-
Empty Containers: According to the EPA, containers that held acutely hazardous "P-listed" chemicals require triple rinsing. While 5-Ethylthiazole is not typically P-listed, adopting this as a best practice for all hazardous chemicals is a pillar of a robust safety program. The rinsate from this process must be collected and disposed of as hazardous waste.
-
Approved Disposal Method: The standard and most environmentally sound method for disposing of flammable organic compounds like 5-Ethylthiazole is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the chemical. Never pour 5-Ethylthiazole down the drain or dispose of it in regular trash.
Regulatory Framework
Adherence to these disposal protocols is not merely a best practice; it is a legal requirement. Several regulatory bodies establish the framework for hazardous waste management.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the hazards of chemicals in the workplace, including safe handling and emergency procedures.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle to grave." This includes generation, transportation, treatment, storage, and disposal. Chemical waste generators are legally responsible for correctly classifying and ensuring the proper disposal of their waste. Recent EPA rulings, such as Subpart P for pharmaceutical waste, emphasize the prohibition of sewering hazardous waste, a principle that applies to laboratory chemicals as well.
By following the procedures outlined in this guide, researchers and laboratory professionals can ensure they are operating in full compliance with these critical regulations, thereby protecting themselves, their colleagues, and the wider community.
References
- PerfumersWorld. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- BLDpharm. (n.d.). 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
- Fisher Scientific. (2025). Safety Data Sheet - Ethyl 2-methylthiazole-4-carboxylate.
- Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Amino-5-methylthiazole.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- The Good Scents Company. (n.d.). 5-ethyl thiazole.
- Fisher Scientific. (2025). Safety Data Sheet - 4-Methyl-5-vinylthiazole.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Rowan University. (n.d.). Chemical Spill Cleanup Guidelines.
- Cornell University EHS. (n.d.). Incidental Spill Cleanup Procedures.
Personal Protective Equipment (PPE) & Handling Guide: 5-Ethylthiazole
CAS: 17626-73-2 | Formula: C₅H₇NS | Role: Senior Application Scientist
Executive Summary
Handling 5-Ethylthiazole requires a defensive posture against two primary vectors: flammability (Flash Point ~47–56°C) and organoleptic intensity (high-impact "roasted/nutty" odor). While standard nitrile gloves provide incidental splash protection, they are insufficient for prolonged contact due to the permeation kinetics of heterocyclic aromatic compounds.[1] This guide outlines a self-validating safety protocol designed to protect both the researcher and the integrity of the experimental environment.
Part 1: Hazard Profile & Risk Assessment
Data synthesized from physicochemical properties and structural analogs.
| Parameter | Specification | Operational Implication |
| Flammability | Flash Point: ~47–56°C (Est.) | Class II/III Combustible. Grounding is mandatory during transfer. Vapors can travel to ignition sources.[2] |
| Health Hazard | Skin/Eye Irritant (Cat 2) | Lipophilic nature allows rapid skin absorption. Causes immediate ocular irritation. |
| Odor Threshold | Low (ppb range) | "Stench" characteristics. Olfactory fatigue is a risk; odor is not a reliable safety warning. |
| Reactivity | Stable Heterocycle | Incompatible with strong oxidizing agents and strong acids.[3][4] |
Part 2: Barrier Protection (The "Why" & "How")
1. Hand Protection: The Permeation Logic
The Problem: Standard 4-mil nitrile gloves are vulnerable to thiazoles. The heterocyclic ring structure facilitates swelling of the nitrile polymer matrix, leading to "silent breakthrough"—where the chemical permeates the glove without visible degradation.
The Protocol: Implement a Laminate-Nitrile Composite System .
-
Layer 1 (Inner): EVOH/PE Laminate (e.g., Silver Shield® / Barrier®).
-
Layer 2 (Outer): Standard Nitrile (5-6 mil).
2. Respiratory & Eye Protection[2][3][4][6][7][8][9]
-
Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary (Spill/Maintenance): Half-face respirator with Organic Vapor (OV) cartridges (Black band).
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to vapor irritation risks.
3. PPE Decision Logic
The following diagram illustrates the decision matrix for selecting PPE based on the interaction type.
Figure 1: PPE Selection Logic. Use "Enhanced PPE" whenever the risk of direct liquid contact exceeds 10 seconds.
Part 3: Operational Workflow
1. Receiving & Storage
-
Inspection: Upon receipt, verify the bottle seal. If the odor is detectable outside the packaging, the secondary containment has failed.
-
Storage: Store in a flammables cabinet, segregated from oxidizers (e.g., nitric acid, peroxides). Keep container tightly sealed to prevent "creeping" odors that can contaminate other reagents.
2. Dispensing Protocol
-
Grounding: When transferring volumes >500mL, ground the receiving vessel to prevent static discharge, as the flash point is near ambient temperatures in hot climates.
-
Needle Transfer: For analytical standards, use a gas-tight syringe through a septum to minimize vapor release.
3. Waste Management & Deactivation
Thiazoles are chemically stable but can be odorous.
-
Liquid Waste: Collect in a dedicated "Organic Solvents - Non-Halogenated" carboy.
-
Odor Control: Add 1-2% Bleach (Sodium Hypochlorite) to the waste stream only if the stream is free of acids and ammonia. The oxidation helps degrade the sulfur-nitrogen ring, reducing odor. Warning: Ensure no incompatibility with other waste constituents.
4. Operational Flow Diagram
Figure 2: Standard Operating Procedure (SOP) flow for routine handling.
Part 4: Emergency Response
Spill Scenario (Volume < 100 mL)
-
Evacuate: Alert immediate area. The odor will be strong.[10]
-
PPE Upgrade: Don Enhanced PPE (Laminate gloves + Goggles + OV Respirator).
-
Absorb: Use vermiculite or activated carbon spill pads. Reasoning: Carbon helps adsorb the odor; clay absorbents do not.
-
Clean: Wipe area with 10% bleach solution (oxidizes residuals) followed by water.
-
Disposal: Seal waste in a heavy-duty bag immediately to contain vapors.
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol, as it may enhance skin absorption of the thiazole.
-
Eye Contact: Rinse for 15 minutes. Seek medical attention immediately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519456, 5-Ethylthiazole. Retrieved from [Link]
-
The Good Scents Company (2024). 5-ethyl thiazole Safety and Organoleptic Properties. Retrieved from [Link]
Sources
- 1. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 2. aurochemicals.com [aurochemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. VCF - Odour and Flavour threshold [vcf-online.nl]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 15679-13-7 | CAS DataBase [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. glenresearch.com [glenresearch.com]
- 10. scent.vn [scent.vn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

